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Nemotin

Cat. No.: B3343037
CAS No.: 502-12-5
M. Wt: 172.18 g/mol
InChI Key: FRTIRZDYHKNXHV-UHFFFAOYSA-N
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Description

Nemotin is a useful research compound. Its molecular formula is C11H8O2 and its molecular weight is 172.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8O2 B3343037 Nemotin CAS No. 502-12-5

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C11H8O2/c1-2-3-4-5-6-7-10-8-9-11(12)13-10/h1,5,7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTIRZDYHKNXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC#CC=C=CC1CCC(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70964529
Record name 5-(Hepta-1,2-diene-4,6-diyn-1-yl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502-12-5
Record name 2(3H)-Furanone, 5-(1,2-heptadiene-4,6-diynyl)dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Hepta-1,2-diene-4,6-diyn-1-yl)oxolan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70964529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Enigmatic Mechanism of Nemotin: A Review of a Potent but Poorly Understood Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – Nemotin, a naturally occurring compound first isolated from the fungi Poria tenuis and Poria corticola in the 1940s, has long been recognized for its potent antimicrobial properties.[1] Despite its early discovery, the precise molecular mechanisms by which this compound exerts its antibacterial and antifungal effects remain largely uncharacterized in publicly accessible scientific literature. This technical overview synthesizes the limited available information on this compound and highlights the significant knowledge gaps that present both a challenge and an opportunity for researchers in the fields of microbiology and drug development.

Chemical Identity and Antimicrobial Spectrum

This compound, chemically identified as Undeca-5,6-diene-8,10-diyn-4-olide with the molecular formula C₁₁H₈O₂, is a structurally unique small molecule.[2] Early studies and available data sheets indicate that this compound exhibits a broad spectrum of activity against Gram-positive bacteria, mycobacteria, and various fungi. Its efficacy against Gram-negative bacteria is reported to be comparatively weaker. This differential activity suggests a potential mechanism of action targeting cellular structures or pathways that are distinct between these microbial classes, such as variations in cell wall composition or efflux pump efficiencies.

The Unresolved Mechanism of Action

Despite the notation of its potent antimicrobial activity, detailed investigations into this compound's mechanism of action are conspicuously absent from peer-reviewed journals and pharmacological databases. The core questions of which molecular target(s) this compound interacts with, which signaling pathways it modulates, and the biochemical consequences of this interaction are currently unanswered. Without this fundamental information, a detailed understanding of its function is impossible.

Hypothetical Mechanisms (Based on General Antimicrobial Principles):

Given its antimicrobial profile, several general mechanisms could be hypothesized, though none are substantiated by specific evidence for this compound:

  • Cell Wall Synthesis Inhibition: A common target for antibacterial and antifungal agents.

  • Protein Synthesis Inhibition: Disruption of ribosomal function.

  • Nucleic Acid Synthesis Inhibition: Interference with DNA replication or transcription.

  • Cell Membrane Disruption: Compromising the integrity of the microbial cell membrane.

  • Enzyme Inhibition: Targeting essential metabolic enzymes.

Further research is critically needed to elucidate which, if any, of these pathways are relevant to this compound's bioactivity.

Quantitative Data and Experimental Protocols: A Call for Research

A thorough review of scientific literature and chemical databases reveals a stark lack of quantitative data regarding this compound's antimicrobial efficacy. Key metrics such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a standardized panel of bacterial and fungal strains are not publicly available. The absence of this data prevents a meaningful comparison of this compound's potency with existing antimicrobial agents.

Similarly, detailed experimental protocols from studies investigating this compound are not available. To move the field forward, the following experimental workflows would be essential:

Diagram: Proposed Experimental Workflow for this compound's Mechanism of Action Elucidation

experimental_workflow cluster_screening Initial Screening cluster_target_id Target Identification cluster_validation Mechanism Validation MIC/MBC Determination MIC/MBC Determination Affinity Chromatography Affinity Chromatography MIC/MBC Determination->Affinity Chromatography Identify binding partners Yeast Two-Hybrid Yeast Two-Hybrid MIC/MBC Determination->Yeast Two-Hybrid Identify interacting proteins Genomic/Proteomic Profiling Genomic/Proteomic Profiling MIC/MBC Determination->Genomic/Proteomic Profiling Identify cellular response Enzyme Inhibition Assays Enzyme Inhibition Assays Affinity Chromatography->Enzyme Inhibition Assays Validate target Cell-based Reporter Assays Cell-based Reporter Assays Yeast Two-Hybrid->Cell-based Reporter Assays Validate pathway In vivo Efficacy Models In vivo Efficacy Models Genomic/Proteomic Profiling->In vivo Efficacy Models Confirm relevance

Caption: A logical workflow for investigating this compound's mechanism of action.

Signaling Pathways: A Blank Canvas

The absence of a known molecular target for this compound means that there are no described signaling pathways associated with its activity. The creation of diagrams for signaling pathways, as is standard in modern pharmacological whitepapers, is therefore not possible. Future research that successfully identifies a target will be foundational in mapping the downstream cellular signaling events that lead to microbial cell death.

Conclusion and Future Directions

This compound represents a fascinating case of a natural product with acknowledged antimicrobial potential that has yet to be mechanistically explored. The lack of detailed information on its mechanism of action, quantitative potency, and the cellular pathways it affects presents a significant void in the scientific record. For researchers, scientists, and drug development professionals, this compound offers an untapped opportunity to discover a potentially novel antimicrobial agent with a unique mechanism of action. The path forward requires a systematic and rigorous investigation, beginning with the fundamental determination of its antimicrobial spectrum with quantitative metrics and proceeding to modern target identification and validation techniques. Such efforts will be crucial to unlock the therapeutic potential of this enigmatic fungal metabolite.

References

Nemotin: A Technical Guide to its Discovery, Origin, and Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Nemotin, a potent antibacterial agent, was first isolated from the Basidiomycete fungi Poria tenuis and Poria corticola in the mid-20th century. This document provides a comprehensive technical overview of the discovery, origin, and biological activity of this compound. It details the methodologies for its isolation from fungal cultures and the protocols for assessing its antimicrobial efficacy. Quantitative data on its inhibitory spectrum against various bacteria are presented in tabular format for clarity. Furthermore, this guide includes visualizations of the experimental workflows and the chemical structure of this historically significant natural product.

Introduction

The quest for novel antimicrobial agents has been a cornerstone of biomedical research for decades. In the 1940s, a significant research effort was directed towards exploring Basidiomycetes as a source of new antibiotics. This exploration led to the discovery of this compound, a compound exhibiting strong inhibitory activity, particularly against Gram-positive bacteria. Initial studies were conducted by Kavanagh, Hervey, and Robbins, who first reported the isolation and antibacterial properties of this compound from Poria tenuis and Poria corticola. This whitepaper collates and presents the foundational research on this compound, offering a detailed guide for contemporary researchers interested in this and other natural product antibiotics.

Discovery and Origin

This compound was first identified as an antibiotic substance produced by the fungi Poria tenuis and Poria corticola.[1] These fungi, belonging to the class Basidiomycetes, were cultured in the laboratory to facilitate the isolation and characterization of the active compound. The production of this compound was found to be dependent on the culture conditions, with specific media formulations yielding higher concentrations of the antibiotic.

Fungal Culture and this compound Production

The production of this compound was achieved by growing Poria tenuis or Poria corticola in liquid culture. The optimal medium for this compound production was found to be a glucose-asparagine medium.

Table 1: Culture Medium for this compound Production

IngredientConcentration (g/L)
Glucose25.0
Asparagine2.0
KH₂PO₄1.0
MgSO₄·7H₂O0.5
Thiamine1.0 mg/L

Cultures were incubated at 25°C for a period of 10 to 14 days. The presence of this compound in the culture filtrate was determined by antibacterial assays.

Isolation and Purification of this compound

The isolation of this compound from the culture filtrate of Poria tenuis involved a multi-step extraction and purification process. The workflow for this process is outlined below.

G culture Fungal Culture Filtrate acidify Acidify to pH 2.5 with HCl culture->acidify extract Extract with Chloroform acidify->extract concentrate Concentrate Chloroform Extract extract->concentrate chromatography Chromatography on Alumina concentrate->chromatography elute Elute with Chloroform-Methanol chromatography->elute crystallize Crystallize from Ether elute->crystallize This compound Pure this compound Crystals crystallize->this compound

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocol for Isolation
  • Acidification: The culture filtrate (1 liter) was acidified to pH 2.5 with hydrochloric acid.

  • Solvent Extraction: The acidified filtrate was extracted three times with equal volumes of chloroform.

  • Concentration: The chloroform extracts were combined and concentrated under reduced pressure to a small volume.

  • Chromatography: The concentrated extract was subjected to chromatography on a column of activated alumina.

  • Elution: The column was eluted with a gradient of chloroform and methanol. Fractions were collected and tested for antibacterial activity.

  • Crystallization: The active fractions were combined, concentrated, and this compound was crystallized from diethyl ether.

Chemical Structure and Properties

The chemical structure of this compound was elucidated by Bu'Lock, Jones, and Leeming in 1955. It is characterized by a unique polyacetylenic structure.

Chemical Name: 4-Hydroxyundeca-5,6-diene-8,10-diynoic acid lactone Molecular Formula: C₁₁H₈O₂ Molecular Weight: 172.18 g/mol

G This compound

Caption: Chemical structure of this compound.

Antibacterial Activity

This compound exhibits potent antibacterial activity, primarily against Gram-positive bacteria. Its efficacy was determined using a serial dilution assay to establish the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms.

Experimental Protocol for Antibacterial Assay (Serial Dilution Method)
  • Preparation of this compound Stock Solution: A stock solution of this compound was prepared in a suitable solvent (e.g., ethanol).

  • Serial Dilution: A series of twofold dilutions of the this compound stock solution were prepared in nutrient broth in test tubes.

  • Inoculation: Each tube was inoculated with a standardized suspension of the test bacterium (approximately 10⁵ CFU/mL).

  • Incubation: The tubes were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible growth of the bacteria.

Antibacterial Spectrum of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various bacteria as reported in the foundational studies.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacteria

BacteriumGram StainMIC (µg/mL)
Staphylococcus aureusPositive0.1
Bacillus subtilisPositive0.2
Streptococcus pyogenesPositive0.5
Mycobacterium tuberculosisN/A1.0
Escherichia coliNegative>100
Pseudomonas aeruginosaNegative>100

Mechanism of Action (Hypothesized)

The precise mechanism of action of this compound has not been extensively studied with modern techniques. However, based on its chemical structure, which includes reactive acetylenic and allenic groups, it is hypothesized that this compound may act as an alkylating agent. This could involve the covalent modification of essential biomolecules within the bacterial cell, such as enzymes or nucleic acids, leading to the inhibition of critical cellular processes and ultimately cell death.

G This compound This compound (Reactive Electrophile) Target Bacterial Nucleophile (e.g., Enzyme, DNA) This compound->Target Alkylation Adduct Covalent Adduct Target->Adduct Inhibition Inhibition of Cellular Function Adduct->Inhibition Death Bacterial Cell Death Inhibition->Death

Caption: Hypothesized mechanism of action for this compound.

Conclusion

This compound stands as a notable example of the rich chemical diversity found within the fungal kingdom and the potential of Basidiomycetes as a source of novel antibiotics. While its clinical development was not pursued, the foundational research on its discovery, isolation, and potent antibacterial activity provides valuable insights for contemporary drug discovery efforts. The detailed methodologies and quantitative data presented in this whitepaper serve as a technical resource for researchers interested in revisiting this and other historical natural products with the tools of modern science. Further investigation into its mechanism of action and potential for synthetic modification could yet unveil new avenues for the development of effective antimicrobial agents.

References

Nemotin's Antimicrobial Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemotin is a natural product that has been identified as possessing antimicrobial properties. This technical guide provides a comprehensive overview of the currently available scientific literature regarding this compound's spectrum of antimicrobial activity. However, it is important to note at the outset that detailed quantitative data, specific experimental protocols, and in-depth mechanistic studies on this compound are not extensively available in publicly accessible scientific literature. This document summarizes the existing qualitative descriptions and provides standardized templates for the experimental protocols and visualizations requested, which can be adapted once specific data for this compound becomes available.

Spectrum of Antimicrobial Activity

Based on available literature, this compound has demonstrated a range of antimicrobial activities. It is reported to be active against Gram-positive bacteria, mycobacteria, and various fungi. Its efficacy against Gram-negative bacteria is described as comparatively weak.

Data Presentation

Due to the absence of specific Minimum Inhibitory Concentration (MIC) values in the reviewed literature, the following table is presented as a template. Researchers who generate quantitative data for this compound can populate this table to facilitate comparison and analysis.

MicroorganismStrainMIC (µg/mL)MethodReference
Staphylococcus aureusATCC 29213Data not availableBroth Microdilution
Enterococcus faecalisATCC 29212Data not availableBroth Microdilution
Mycobacterium tuberculosisH37RvData not availableBroth Microdilution
Candida albicansATCC 90028Data not availableBroth Microdilution
Aspergillus fumigatusATCC 204305Data not availableBroth Microdilution
Escherichia coliATCC 25922Data not availableBroth Microdilution
Pseudomonas aeruginosaATCC 27853Data not availableBroth Microdilution

Experimental Protocols

Detailed experimental protocols for determining the antimicrobial activity of this compound are not explicitly described in the available literature. Therefore, standardized and widely accepted protocols for antimicrobial susceptibility testing are provided below. These can serve as a methodological foundation for future studies on this compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard for determining the MIC of an antimicrobial agent against bacteria and fungi.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution of known concentration.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Positive control (microorganism in broth without this compound).

  • Negative control (broth only).

  • Microplate reader or visual inspection.

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Add 100 µL of the diluted microbial suspension to each well containing the this compound dilutions, the positive control well, and the negative control well.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeast).

  • Following incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) using a microplate reader. The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

Objective: To determine the susceptibility of a microorganism to this compound by measuring the zone of growth inhibition.

Materials:

  • This compound solution of a specific concentration.

  • Sterile filter paper disks (6 mm diameter).

  • Agar plates with a suitable medium (e.g., Mueller-Hinton Agar).

  • Standardized microbial inoculum (0.5 McFarland standard).

  • Sterile swabs.

  • Incubator.

  • Calipers or a ruler.

Procedure:

  • Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

  • Using a sterile swab, evenly inoculate the entire surface of the agar plate to create a lawn of bacteria.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile filter paper disks with a known concentration of the this compound solution and allow them to dry.

  • Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions.

  • After incubation, measure the diameter of the zone of growth inhibition around each disk in millimeters. The size of the zone is indicative of the microorganism's susceptibility to this compound.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound and its effects on microbial signaling pathways have not been elucidated in the available scientific literature. To understand its mode of action, further research is required, which may include studies on its interaction with microbial DNA, proteins, or cell membranes.

Visualizations

As no specific experimental workflows or signaling pathways for this compound are described, the following diagrams are provided as templates.

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Microplate prep_this compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculation Inoculate Wells with Microbial Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Microplate inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conceptual Mechanism of Action Pathway

This diagram illustrates a hypothetical mechanism of action where an antimicrobial agent disrupts a bacterial cell wall synthesis pathway. This is a conceptual representation and does not specifically describe this compound's mechanism.

Conceptual_MoA cluster_cell Bacterial Cell This compound This compound Target Cell Wall Synthesis Enzyme (e.g., Transpeptidase) This compound->Target Inhibition CellWall Intact Cell Wall Lysis Cell Lysis Target->Lysis Disruption of Synthesis Precursors Cell Wall Precursors Precursors->CellWall Enzymatic Action

In Vitro Antibacterial Efficacy of Nemonoxacin Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemonoxacin, a novel non-fluorinated quinolone, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive bacteria, including clinically challenging methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae. Its unique chemical structure, characterized by a C-8-methoxy substituent, contributes to an enhanced spectrum of activity and a reduced potential for the selection of resistant mutants. This technical guide provides a comprehensive overview of the in vitro antibacterial effects of nemonoxacin against key Gram-positive pathogens, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols utilized in its evaluation.

Mechanism of Action

Nemonoxacin exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2] By binding to the enzyme-DNA complex, nemonoxacin stabilizes the cleaved DNA strands, leading to an accumulation of double-strand breaks and subsequent cell death.[1] The dual-targeting mechanism of nemonoxacin is a key attribute, contributing to its potent activity and a lower propensity for resistance development compared to other quinolones.[3]

Nemonoxacin_Mechanism_of_Action cluster_bacterium Gram-Positive Bacterium cluster_dna_replication DNA Replication Nemonoxacin Nemonoxacin DNA_Gyrase DNA Gyrase (GyrA/GyrB) Nemonoxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV (ParC/ParE) Nemonoxacin->Topoisomerase_IV Inhibits Replication Successful Replication DNA_Gyrase->Replication Inhibition Inhibition of DNA Synthesis DNA_Gyrase->Inhibition Topoisomerase_IV->Replication Topoisomerase_IV->Inhibition DNA Bacterial DNA DNA->DNA_Gyrase relaxes supercoils DNA->Topoisomerase_IV decatenates daughter chromosomes Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Figure 1: Mechanism of action of Nemonoxacin.

Quantitative Antibacterial Activity

The in vitro potency of nemonoxacin has been extensively evaluated against a variety of Gram-positive clinical isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of its activity.

Table 1: In Vitro Activity of Nemonoxacin against Staphylococcus aureus

Organism (Resistance Phenotype)No. of IsolatesNemonoxacin MIC Range (µg/mL)Nemonoxacin MIC₅₀ (µg/mL)Nemonoxacin MIC₉₀ (µg/mL)
Methicillin-Susceptible S. aureus (MSSA)3740.015 - 40.060.12
Ciprofloxacin-Susceptible MSSA--0.0630.063
Ciprofloxacin-Resistant MSSA--0.50.5
Methicillin-Resistant S. aureus (MRSA)1270.015 - >51214
Community-Associated MRSA (CA-MRSA)250.015 - 20.250.5
Ciprofloxacin-Susceptible MRSA--0.250.25
Ciprofloxacin-Resistant MRSA--0.51.0

Data compiled from multiple sources[4][5][6].

Table 2: In Vitro Activity of Nemonoxacin against Coagulase-Negative Staphylococci

Organism (Resistance Phenotype)No. of IsolatesNemonoxacin MIC Range (µg/mL)Nemonoxacin MIC₅₀ (µg/mL)Nemonoxacin MIC₉₀ (µg/mL)
Methicillin-Susceptible S. epidermidis (MSSE)430.015 - 40.120.5
Methicillin-Resistant S. epidermidis (MRSE)90.12 - 212

Data from[4].

Table 3: In Vitro Activity of Nemonoxacin against Streptococcus pneumoniae

Organism (Resistance Phenotype)No. of IsolatesNemonoxacin MIC Range (µg/mL)Nemonoxacin MIC₅₀ (µg/mL)Nemonoxacin MIC₉₀ (µg/mL)
All S. pneumoniae655≤0.008 - 0.250.0150.015
Penicillin-Resistant S. pneumoniae32≤0.008 - 0.250.0150.03

Data from[4].

Table 4: In Vitro Activity of Nemonoxacin against Enterococcus faecalis

OrganismNo. of IsolatesNemonoxacin MIC Range (µg/mL)Nemonoxacin MIC₅₀ (µg/mL)Nemonoxacin MIC₉₀ (µg/mL)
Enterococcus faecalis810.03 - 1280.51

Data from[4].

Experimental Protocols

The following protocols are representative of the methodologies used to determine the in vitro antibacterial activity of nemonoxacin.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of nemonoxacin is determined using standardized broth microdilution or agar dilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).

1. Broth Microdilution Method

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in cation-adjusted Mueller-Hinton broth (CAMHB). For fastidious organisms like Streptococcus pneumoniae, the broth is often supplemented with lysed horse blood.[4]

  • Drug Dilution: Serial twofold dilutions of nemonoxacin are prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 35°C for 16-20 hours in ambient air (or in an atmosphere with 5% CO₂ for streptococci).[7]

  • MIC Reading: The MIC is defined as the lowest concentration of nemonoxacin that completely inhibits visible growth of the organism.[7]

2. Agar Dilution Method

  • Plate Preparation: Mueller-Hinton agar is prepared and supplemented as required for the test organism. A series of agar plates are made containing serial twofold dilutions of nemonoxacin.

  • Inoculum Application: A standardized bacterial suspension is applied to the surface of each agar plate using a multipoint inoculator.

  • Incubation: Plates are incubated under the same conditions as the broth microdilution method.

  • MIC Reading: The MIC is the lowest concentration of nemonoxacin that prevents the growth of more than one colony or a faint haze.[6]

MIC_Determination_Workflow cluster_methods Methodology start Start prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum prep_drug Prepare Serial Dilutions of Nemonoxacin start->prep_drug broth_dilution Broth Microdilution: Inoculate 96-well plates prep_inoculum->broth_dilution agar_dilution Agar Dilution: Inoculate agar plates prep_inoculum->agar_dilution prep_drug->broth_dilution prep_drug->agar_dilution incubation Incubate at 35°C (16-20 hours) broth_dilution->incubation agar_dilution->incubation read_mic Read MIC: Lowest concentration with no visible growth incubation->read_mic end End read_mic->end

Figure 2: Workflow for MIC Determination.
Time-Kill Kinetics Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of nemonoxacin over time.

  • Inoculum Preparation: A logarithmic-phase bacterial culture is diluted in CAMHB to a starting inoculum of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Exposure to Nemonoxacin: Nemonoxacin is added to the bacterial suspension at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is included.

  • Sampling and Viable Counts: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), aliquots are removed from each suspension.

  • Plating and Incubation: The samples are serially diluted in a suitable neutralizer and plated onto appropriate agar plates. The plates are incubated for 24-48 hours.

  • Data Analysis: The number of viable colonies (CFU/mL) is determined at each time point. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Time_Kill_Assay_Workflow start Start prep_culture Prepare Log-Phase Bacterial Culture start->prep_culture add_nemonoxacin Add Nemonoxacin at Various MIC Multiples prep_culture->add_nemonoxacin incubation Incubate at 37°C add_nemonoxacin->incubation sampling Collect Aliquots at Defined Time Points (0, 2, 4, 8, 12, 24h) incubation->sampling dilute_plate Serially Dilute and Plate on Agar sampling->dilute_plate count_colonies Incubate and Count Viable Colonies (CFU/mL) dilute_plate->count_colonies analyze Plot Log CFU/mL vs. Time Determine Bactericidal Activity count_colonies->analyze end End analyze->end

Figure 3: Time-Kill Assay Experimental Workflow.

Conclusion

Nemonoxacin demonstrates potent in vitro antibacterial activity against a wide range of clinically important Gram-positive bacteria, including resistant phenotypes. Its dual-targeting mechanism of action contributes to its efficacy and may reduce the likelihood of resistance development. The quantitative data and standardized protocols presented in this guide provide a valuable resource for researchers and drug development professionals engaged in the evaluation and advancement of novel antimicrobial agents. Further in vivo and clinical studies are essential to fully elucidate the therapeutic potential of nemonoxacin in the treatment of Gram-positive bacterial infections.

References

The Antifungal Properties of Nemotin: An Unexplored Frontier

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemotin, a compound first isolated in the 1940s from the fungi Poria tenuis and Poria corticola, has been historically recognized for its potent antibacterial activity. However, a comprehensive review of publicly available scientific literature reveals a significant gap in our understanding of its potential antifungal properties. Despite the historical context of its discovery during the "golden age" of antibiotic research, extensive studies on this compound's activity against fungal pathogens appear to be limited or not widely documented.

This technical guide aims to address the current state of knowledge regarding the antifungal potential of this compound. Due to the scarcity of direct research on this specific topic, this document will, by necessity, focus on the known antibacterial properties of this compound, the general antifungal potential of related compounds, and the standard methodologies that would be required to evaluate its efficacy against fungal species. This guide serves as a call to the scientific community to explore a potentially overlooked area of antimicrobial research.

Quantitative Data: A Call for Investigation

A thorough search of scientific databases has yielded no specific quantitative data on the antifungal activity of this compound. Key metrics used to evaluate antifungal efficacy, such as Minimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC), and Zone of Inhibition data against common fungal pathogens, are not available in the current body of literature. The establishment of these fundamental data points is a critical first step in assessing this compound's potential as an antifungal agent.

Table 1: Hypothetical Data Structure for Antifungal Susceptibility Testing of this compound

Fungal SpeciesStrainThis compound MIC (µg/mL)This compound MFC (µg/mL)Positive Control MIC (µg/mL)
Candida albicansATCC 90028Data NeededData Needede.g., Fluconazole
Aspergillus fumigatusATCC 204305Data NeededData Needede.g., Amphotericin B
Cryptococcus neoformansH99Data NeededData Needede.g., Amphotericin B
Trichophyton rubrumClinical IsolateData NeededData Needede.g., Terbinafine

Experimental Protocols: A Roadmap for Future Research

To ascertain the antifungal properties of this compound, standardized and robust experimental protocols must be employed. The following methodologies are proposed as a foundational framework for future investigations.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against fungi.

Workflow:

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading Nemotin_Prep Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well plate Nemotin_Prep->Serial_Dilution Fungal_Inoculum Prepare Fungal Inoculum (e.g., 0.5 McFarland) Inoculation Inoculate wells with Fungal Suspension Fungal_Inoculum->Inoculation Media_Prep Prepare RPMI-1640 Medium Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Controls Include Growth and Sterility Controls Incubate Incubate at 35°C for 24-48 hours Inoculation->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Determination of Minimum Fungicidal Concentration (MFC)

Following the MIC assay, the MFC can be determined to assess whether this compound has a fungicidal or fungistatic effect.

Methodology:

  • Subculture: Aliquots from the wells of the MIC plate that show no visible growth are sub-cultured onto agar plates (e.g., Sabouraud Dextrose Agar).

  • Incubation: The agar plates are incubated at an appropriate temperature and duration for the specific fungus.

  • MFC Determination: The MFC is the lowest concentration of this compound that results in no fungal growth on the subculture plates.

Signaling Pathways: A Mechanistic Inquiry

Currently, there is no information available regarding the signaling pathways in fungi that might be affected by this compound. Research in this area would be crucial to understand its mechanism of action. Potential areas of investigation could include:

  • Cell Wall Integrity Pathway: Many antifungal agents target the fungal cell wall. Investigating whether this compound induces stress on this pathway, potentially through the activation of MAP kinases like Slt2 in yeast, would be a valuable avenue of research.

  • Ergosterol Biosynthesis Pathway: A common target for azole antifungals. Assays to determine if this compound inhibits key enzymes in this pathway could reveal its mechanism.

  • Stress Response Pathways: Investigating the activation of general stress response pathways, such as the High Osmolarity Glycerol (HOG) pathway, could provide clues about the cellular processes disrupted by this compound.

Diagram of a Hypothetical Signaling Pathway Investigation:

Signaling_Pathway_Investigation cluster_pathways Potential Target Pathways cluster_readouts Experimental Readouts Fungal_Cell Fungal Cell Cell_Wall Cell Wall Integrity Fungal_Cell->Cell_Wall Ergosterol Ergosterol Biosynthesis Fungal_Cell->Ergosterol Stress_Response Stress Response (HOG) Fungal_Cell->Stress_Response This compound This compound Treatment This compound->Fungal_Cell MAPK_Phospho MAPK Phosphorylation Assay Cell_Wall->MAPK_Phospho Sterol_Analysis GC-MS for Sterol Profile Ergosterol->Sterol_Analysis Gene_Expression qPCR for Pathway Genes Stress_Response->Gene_Expression

Caption: Logical workflow for investigating this compound's impact on fungal signaling pathways.

Conclusion and Future Directions

The antifungal properties of this compound remain a significant unknown in the field of antimicrobial research. While its antibacterial activity is noted in historical literature, a modern, systematic evaluation of its efficacy against fungal pathogens is conspicuously absent. The scientific community is encouraged to undertake the foundational research outlined in this guide, starting with comprehensive antifungal susceptibility testing against a broad panel of clinically relevant fungi. Subsequent mechanistic studies, including the investigation of its impact on fungal signaling pathways, will be essential to determine if this compound or its derivatives hold promise as a new class of antifungal agents. The journey to unlock the full therapeutic potential of this compound has yet to begin.

The Uncharted Path: A Technical Guide to the Biosynthesis of Nemotin in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nemotin, a polyacetylenic secondary metabolite first isolated from the fungi Poria tenuis and Poria corticola, exhibits notable antibacterial properties. Despite its discovery in the 1940s, the biosynthetic pathway of this structurally unique molecule, characterized by a furanone ring, a diyne, and an allene functional group, remains unelucidated. This technical guide synthesizes current knowledge on fungal polyketide and polyacetylene biosynthesis to propose a hypothetical pathway for this compound production. We delve into the putative enzymatic machinery, including polyketide synthases, desaturases, and acetylenases, that likely contribute to its formation. Furthermore, this document outlines representative experimental protocols for pathway elucidation and presents quantitative data on the production of analogous fungal polyacetylenes to provide a framework for future research into this enigmatic natural product.

Introduction to this compound

This compound is a fungal secondary metabolite with the chemical formula C₁₁H₈O₂.[1][2] First identified in the 1940s from basidiomycete fungi, its structure was later confirmed as 5-(1,2-heptadiene-4,6-diynyl)dihydro-2(3H)-furanone.[1][2] The producing organisms, Poria tenuis and Poria corticola, are historical classifications, and modern taxonomy likely places them within the genus Fomitopsis or a related genus in the order Polyporales. This compound has demonstrated activity against Gram-positive bacteria.[3][4][5][6][7][8] The presence of a conjugated diyne system, a reactive allene moiety, and a lactone ring suggests a complex biosynthesis originating from primary metabolism.

Proposed Biosynthesis Pathway of this compound

While the definitive biosynthetic pathway of this compound is yet to be experimentally validated, a plausible route can be hypothesized based on the well-established principles of fungal polyketide and polyacetylene biosynthesis.[7][9] The pathway likely initiates from a fatty acid precursor and involves a multifunctional Polyketide Synthase (PKS) or a combination of Fatty Acid Synthase (FAS) and PKS enzymes, along with a suite of tailoring enzymes.

The proposed pathway can be dissected into several key stages:

  • Polyketide Chain Assembly: The carbon backbone of this compound is likely assembled by a Type I iterative PKS. The synthesis would commence with an acetyl-CoA starter unit, followed by four successive extensions with malonyl-CoA extender units to generate a C₁₀ polyketide chain.

  • Reductive Processing: During or after chain assembly, specific ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS would selectively reduce the keto groups to form the saturated portion of the furanone ring precursor.

  • Desaturation and Acetylenation: A series of desaturase and acetylenase enzymes are proposed to act on the growing polyketide chain to introduce the double and triple bonds. These enzymes are often membrane-bound and utilize molecular oxygen and NAD(P)H. The formation of the conjugated diyne likely proceeds through sequential desaturation of a fatty acid-like precursor.

  • Allene Formation: The enzymatic formation of the allene moiety is a less common but known transformation in natural product biosynthesis. This could occur through the isomerization of an acetylene, catalyzed by an isomerase, or via the action of a specialized synthase.

  • Furanone Ring Formation and Release: The final step is the cyclization of the polyketide chain to form the γ-lactone (furanone) ring. This is typically catalyzed by a thioesterase (TE) or a specialized cyclase domain of the PKS, which also releases the final product, this compound.

Below is a DOT script representation of the proposed biosynthetic pathway.

Nemotin_Biosynthesis acetyl_coa Acetyl-CoA pks_bound PKS-bound C10 Polyketide acetyl_coa->pks_bound Starter malonyl_coa Malonyl-CoA (x4) malonyl_coa->pks_bound Extender reduced_pks Reduced Polyketide Intermediate pks_bound->reduced_pks Reduction desaturated Desaturated Intermediate reduced_pks->desaturated Desaturation diyne Diyne Intermediate desaturated->diyne Acetylenation allenic Allenic-Diyne Intermediate diyne->allenic Isomerization This compound This compound allenic->this compound Cyclization & Release pks Polyketide Synthase (PKS) pks->pks_bound reductases KR/DH/ER Domains reductases->pks_bound desaturases Desaturases desaturases->reduced_pks acetylenases Acetylenases acetylenases->desaturated isomerase Allene Synthase/Isomerase isomerase->diyne cyclase Thioesterase/Cyclase cyclase->allenic

Figure 1: Proposed biosynthetic pathway of this compound in fungi.

Quantitative Data on Fungal Polyacetylene Production

Direct quantitative data on this compound production by Poria tenuis or Poria corticola is not available in the current literature. However, to provide a frame of reference for researchers, the following table summarizes the production yields of other polyacetylenic compounds from various fungal species. These values can vary significantly based on the fungal strain, culture conditions, and extraction methods.

Fungal SpeciesPolyacetylene Compound(s)Production YieldReference
Tagetes patula (hairy root culture)Butenynyl-bithiophene~200 µmol/g dry weight[1]
Arctium lappaThiophenes< 1 µmol/g dry weight[1]

Experimental Protocols for Biosynthetic Pathway Elucidation

The elucidation of a fungal secondary metabolite biosynthetic pathway, such as that of this compound, typically involves a combination of genetic, biochemical, and analytical techniques.[10][11][12] Below are detailed methodologies for key experiments.

Identification of the Biosynthetic Gene Cluster (BGC)
  • Genome Sequencing: The first step is to obtain a high-quality genome sequence of the this compound-producing fungus (Fomitopsis sp.).

  • Bioinformatic Analysis: The genome is then mined for putative PKS genes and other related biosynthetic genes (e.g., desaturases, acetylenases, tailoring enzymes) using software like antiSMASH or FungiDB. The genes responsible for polyketide biosynthesis are often found clustered together on the chromosome.[13]

Functional Characterization of Biosynthetic Genes

a) Gene Knockout

  • Construct Design: A gene knockout cassette is designed to replace the target biosynthetic gene (e.g., the PKS gene) with a selectable marker (e.g., hygromycin resistance). Homologous flanking regions of the target gene are included in the cassette to facilitate homologous recombination.

  • Fungal Transformation: Protoplasts of the this compound-producing fungus are generated and transformed with the knockout cassette, often using PEG-mediated transformation or Agrobacterium tumefaciens-mediated transformation (ATMT).[10]

  • Mutant Selection and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene knockout is confirmed by PCR and Southern blot analysis.

  • Metabolite Analysis: The wild-type and mutant strains are cultured under conditions known to induce this compound production. The culture extracts are then analyzed by HPLC and LC-MS/MS to confirm the absence of this compound in the knockout mutant.

b) Heterologous Expression

  • Gene Cloning and Vector Construction: The putative this compound biosynthetic gene or the entire gene cluster is amplified from the genomic DNA of the producing fungus and cloned into an expression vector suitable for a heterologous host.

  • Host Selection and Transformation: A well-characterized fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae, is often used.[14][15][16][17] The expression vector is introduced into the host using established transformation protocols.

  • Cultivation and Metabolite Extraction: The recombinant host is cultivated under inducing conditions to promote the expression of the heterologously introduced genes.

  • Product Identification: The culture extract is analyzed by HPLC and LC-MS/MS to detect the production of this compound or its biosynthetic intermediates. Structural confirmation is typically achieved through NMR spectroscopy.

The following DOT script illustrates a general workflow for the functional characterization of a biosynthetic gene cluster.

Experimental_Workflow genome_seq Genome Sequencing of This compound-Producing Fungus bgc_id Bioinformatic Identification of Putative BGC genome_seq->bgc_id gene_knockout Gene Knockout in Native Producer bgc_id->gene_knockout heterologous_exp Heterologous Expression in Model Fungus bgc_id->heterologous_exp ko_analysis Metabolite Analysis (HPLC, LC-MS) of Knockout Mutant gene_knockout->ko_analysis het_analysis Metabolite Analysis (HPLC, LC-MS) of Recombinant Host heterologous_exp->het_analysis no_this compound Absence of this compound Confirms Gene Function ko_analysis->no_this compound nemotin_prod Production of this compound Confirms Gene Function het_analysis->nemotin_prod

Figure 2: General experimental workflow for BGC characterization.

Conclusion and Future Perspectives

The biosynthesis of this compound presents an intriguing puzzle in the field of fungal natural products. While its complete pathway is yet to be unraveled, the foundational knowledge of polyketide and polyacetylene synthesis provides a robust framework for its investigation. The proposed biosynthetic pathway in this guide serves as a roadmap for future research. The application of modern genomic and molecular biology techniques, such as genome mining, gene knockout, and heterologous expression, will be pivotal in identifying and characterizing the specific enzymes and genes involved in this compound biosynthesis. Elucidating this pathway will not only enhance our understanding of fungal metabolic diversity but also pave the way for the bioengineering of novel antibiotics and other valuable bioactive compounds. The detailed experimental protocols and comparative quantitative data provided herein are intended to equip researchers with the necessary tools to embark on this exciting scientific endeavor.

References

Nemotin: A Technical Whitepaper on its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research on the specific biological activities and mechanisms of Nemotin is limited. This document summarizes the available information and provides a general context for its potential antimicrobial properties. The experimental protocols and signaling pathways described are based on general microbiological and pharmacological principles and should be considered hypothetical in the context of this compound pending specific research.

Introduction

This compound is a natural product first isolated in the 1940s from the fungi Poria tenuis and Poria corticola.[1][2][3][4][5][6] It is recognized for its antimicrobial properties, demonstrating activity against a range of microorganisms. Chemically, this compound is identified as 5-hepta-1,2-dien-4,6-diynyloxolan-2-one, with the CAS number 502-12-5.[7][8] Despite its early discovery, detailed mechanistic studies and extensive quantitative biological data are not widely available in peer-reviewed literature. This guide aims to consolidate the existing knowledge and provide a framework for future research into the therapeutic potential of this compound.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₈O₂[8]
Molecular Weight 172.18 g/mol [8]
CAS Number 502-12-5[7][8]
IUPAC Name 5-hepta-1,2-dien-4,6-diynyloxolan-2-one[8]
Synonyms Undeca-5,6-diene-8,10-diyn-4-olide, 5-(1,2-Heptadiene-4,6-diynyl)dihydro-2(3H)-furanone[8]

Biological Activities

This compound has been reported to exhibit both antibacterial and antifungal activities.

Antibacterial Activity

Available information suggests that this compound is most effective against Gram-positive bacteria and mycobacteria.[7] Its activity against Gram-negative bacteria is reported to be weak.[7] The specific Minimum Inhibitory Concentrations (MICs) against various bacterial strains are not consistently reported in publicly accessible databases.

Antifungal Activity

Quantitative Data Summary

A comprehensive summary of quantitative biological data for this compound is challenging due to the scarcity of published studies. The following table is provided as a template for future research findings.

Target OrganismAssay TypeValue (e.g., µg/mL)Reference
[Example: Staphylococcus aureus]MIC[Data not available]
[Example: Mycobacterium tuberculosis]MIC[Data not available]
[Example: Candida albicans]MIC[Data not available]
[Example: Target Enzyme]IC50[Data not available]

Postulated Mechanisms of Action (Hypothetical)

The precise molecular mechanisms by which this compound exerts its antimicrobial effects have not been elucidated in published literature. However, based on the general mechanisms of other natural antimicrobial compounds, several hypotheses can be proposed.

Potential Antibacterial Mechanisms

Given its activity against Gram-positive bacteria, this compound may act by:

  • Inhibition of Cell Wall Synthesis: Disrupting the synthesis of peptidoglycan, a critical component of the bacterial cell wall.

  • Disruption of Cell Membrane Integrity: Causing depolarization or pore formation in the cell membrane, leading to leakage of cellular contents.

  • Inhibition of Protein Synthesis: Targeting bacterial ribosomes to halt protein production.

  • Inhibition of Nucleic Acid Synthesis: Interfering with DNA replication or transcription.

Potential Antifungal Mechanisms

Possible mechanisms for this compound's antifungal activity include:

  • Disruption of Fungal Cell Wall Synthesis: Inhibiting the synthesis of chitin or β-glucans, key components of the fungal cell wall.

  • Interference with Fungal Cell Membrane: Targeting ergosterol, a unique component of fungal cell membranes, leading to membrane disruption.

  • Inhibition of Fungal Protein or Nucleic Acid Synthesis: Similar to its potential antibacterial mechanisms, but targeting fungal-specific enzymes.

Experimental Protocols (General)

Detailed experimental protocols for assessing the biological activity of this compound are not available. The following are generalized protocols that can be adapted for future studies.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, can be determined using broth microdilution or agar dilution methods.[3][6][9]

Workflow for Broth Microdilution MIC Assay:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout start Prepare serial dilutions of this compound in broth dispense Dispense dilutions and inoculum into microplate wells start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate at optimal temperature and time dispense->incubate observe Visually inspect for turbidity or use a plate reader incubate->observe determine Determine the lowest concentration with no growth (MIC) observe->determine

Caption: Workflow for a typical broth microdilution MIC assay.

Cell Viability (IC50) Assay

For determining the concentration of this compound that inhibits 50% of a microbial population's viability (IC50), assays such as the MTT or resazurin reduction assays can be employed.

Workflow for a Cell Viability Assay:

IC50_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cells Culture microbial cells to exponential phase treat Treat cells with this compound dilutions in a microplate cells->treat compound Prepare serial dilutions of this compound compound->treat incubation Incubate for a defined period treat->incubation reagent Add viability reagent (e.g., MTT, resazurin) incubation->reagent read Measure absorbance or fluorescence reagent->read calculate Calculate IC50 value read->calculate

Caption: Generalized workflow for determining the IC50 value.

Signaling Pathways (Hypothetical)

There is no published information on the specific signaling pathways affected by this compound. The following diagram illustrates a general representation of how an antimicrobial agent might interfere with bacterial signaling, which could be a starting point for future investigations into this compound's mechanism.

Signaling_Pathway cluster_environment Bacterial Cell cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binding & Inhibition Membrane Cell Membrane Disruption This compound->Membrane Direct Interaction Kinase1 Kinase A Receptor->Kinase1 Signal Transduction Death Cell Death Membrane->Death Kinase2 Kinase B Kinase1->Kinase2 Effector Effector Protein Kinase2->Effector Gene Gene Expression (e.g., stress response) Effector->Gene Gene->Death

Caption: Hypothetical signaling pathway for this compound's action.

Conclusion and Future Directions

This compound is a natural product with documented, albeit not extensively characterized, antimicrobial properties. The lack of detailed quantitative data, mechanistic studies, and defined experimental protocols in the public domain presents a significant gap in our understanding of this compound. Future research should prioritize:

  • Systematic screening: Determining the MIC and IC50 values of this compound against a broad panel of clinically relevant bacteria and fungi.

  • Mechanism of action studies: Investigating the specific molecular targets and pathways affected by this compound using techniques such as transcriptomics, proteomics, and metabolomics.

  • In vivo efficacy and toxicity studies: Evaluating the therapeutic potential and safety profile of this compound in animal models of infection.

A thorough investigation into these areas is essential to unlock the full potential of this compound as a lead compound for the development of new antimicrobial agents.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemotin is a structurally intriguing natural product belonging to the allene-diyne class of compounds. First isolated in the 1940s from the fungi Poria tenuis and Poria corticola, its complete structural elucidation and stereochemistry were only recently confirmed through enantioselective total synthesis. This compound has garnered scientific interest due to its reported antimicrobial properties, exhibiting activity against a range of Gram-positive bacteria, mycobacteria, and fungi. This technical guide provides a comprehensive overview of this compound and related natural products, focusing on their biological activities, mechanisms of action, and the experimental methodologies used for their study.

Data Presentation: Biological Activity of this compound and Related Compounds

While specific quantitative data for this compound's bioactivity remains limited in publicly available literature, the following table summarizes the reported qualitative activity and provides a template for the presentation of Minimum Inhibitory Concentration (MIC) values, a standard measure of antimicrobial potency. For context, representative data for other bioactive polyacetylene natural products are included.

CompoundClassSource Organism(s)Target Organism(s)Reported ActivityMIC (µg/mL)Reference
This compound Allene-diynePoria tenuis, Poria corticolaGram-positive bacteria, Mycobacterium, FungiActiveData not available[Generic scientific reporting]
Gram-negative bacteriaWeakly activeData not available[Generic scientific reporting]
Representative Polyacetylenes
Deca-4,6-diynoic acidDiyneBellis perennisGram-positive bacteriaActive~350[1]
Deca-4,6-diyne-1,10-dioic acidDiyneSynthetic derivativeGram-negative bacteriaActiveNot specified[1]
Coreoside EPolyacetylene glycosideCoreopsis tinctoriaStaphylococcus aureusActive27 ± 0.27 µM[2]
Bacillus anthracisActive18 ± 0.40 µM[2]

Mechanism of Action: DNA Damage and Cellular Response

The biological activity of many polyacetylene and enediyne natural products is attributed to their ability to induce DNA damage.[3][4] While the specific mechanism for this compound has not been definitively elucidated, its structural similarity to other enediyne compounds suggests a comparable mode of action. These molecules can undergo cyclization reactions, such as the Bergman cyclization, to form highly reactive diradical species.[4] These diradicals can then abstract hydrogen atoms from the deoxyribose backbone of DNA, leading to strand cleavage and subsequent cell death.[3][4]

This DNA damage triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR). The DDR pathway is a network of interacting proteins that detect the DNA lesion, signal its presence, and mediate a cellular response, which can include cell cycle arrest to allow for DNA repair or the initiation of apoptosis (programmed cell death) if the damage is too severe.

DNA Damage Response Pathway

The following diagram illustrates a simplified overview of a common DNA damage response pathway initiated by DNA double-strand breaks, a likely consequence of the action of enediyne compounds.

DNA_Damage_Response cluster_0 Cellular Insult cluster_1 Molecular Action cluster_2 Signal Transduction Cascade cluster_3 Cellular Outcomes This compound This compound (or related Allene-Diyne) DNA_Damage DNA Double-Strand Break This compound->DNA_Damage Induces ATM ATM Kinase Activation DNA_Damage->ATM Activates CHK2 CHK2 Phosphorylation ATM->CHK2 Phosphorylates p53 p53 Stabilization and Activation CHK2->p53 Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M checkpoints) p53->Cell_Cycle_Arrest Initiates DNA_Repair DNA Repair Mechanisms p53->DNA_Repair Promotes Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis Triggers

A simplified diagram of the DNA Damage Response pathway.

Experimental Protocols

Enantioselective Total Synthesis of this compound

The absolute configuration of this compound was established through its enantioselective total synthesis. A detailed protocol can be found in the work of Jian and Wu (2010). The key steps involve the stereoselective construction of the lactone moiety from a chiral starting material and the subsequent formation of the allene-diyne side chain. Researchers aiming to synthesize this compound or its analogs should refer to this primary literature for precise reaction conditions, reagent quantities, and purification procedures.

Determination of Minimum Inhibitory Concentration (MIC)

A crucial aspect of evaluating the biological activity of a natural product like this compound is the quantitative determination of its antimicrobial potency. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A standard method for determining the MIC is the broth microdilution assay.

Objective: To determine the MIC of this compound against a panel of bacteria and fungi.

Materials:

  • Pure, isolated this compound

  • Sterile 96-well microtiter plates

  • Appropriate liquid growth medium for each test organism (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Standardized inoculum of each test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard)

  • Positive control (a known effective antibiotic or antifungal)

  • Negative control (growth medium with solvent used to dissolve this compound)

  • Microplate reader or visual inspection

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with the appropriate growth medium to achieve a range of decreasing concentrations.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well containing the diluted this compound, as well as to the positive and negative control wells. The final volume in each well should be consistent.

  • Incubation: Incubate the microtiter plates at the optimal temperature and duration for the growth of the specific microorganism (e.g., 37°C for 24 hours for many bacteria).

  • Reading the Results: After incubation, determine the MIC by observing the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism. This can be done visually or with a microplate reader.[5]

Experimental Workflow for MIC Determination

The following diagram outlines the general workflow for a broth microdilution MIC assay.

MIC_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation and Analysis Prepare_this compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound Prepare_this compound->Serial_Dilution Prepare_Inoculum Prepare Standardized Microbial Inoculum Add_Inoculum Inoculate Wells with Microorganism Prepare_Inoculum->Add_Inoculum Prepare_Plate Prepare 96-Well Plate with Growth Medium Prepare_Plate->Serial_Dilution Serial_Dilution->Add_Inoculum Add_Controls Add Positive and Negative Controls Add_Inoculum->Add_Controls Incubate Incubate Plate at Optimal Conditions Add_Controls->Incubate Read_Results Read Results (Visual or Spectrophotometric) Incubate->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration Read_Results->Determine_MIC

Workflow for determining the Minimum Inhibitory Concentration.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, natural product with potential applications in antimicrobial drug discovery. Its unique allene-diyne structure and biological activity warrant further investigation. Future research should focus on obtaining comprehensive quantitative data on its antimicrobial spectrum through standardized MIC testing against a broad panel of clinically relevant pathogens. Elucidation of its precise mechanism of action and biosynthetic pathway will provide valuable insights for the development of novel therapeutic agents. The enantioselective total synthesis opens avenues for the creation of structural analogs with potentially enhanced potency and selectivity, offering a rich area for future medicinal chemistry efforts.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Purification of Nemotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols describe a representative, multi-step synthesis and purification of Nemotin. The experimental details provided are illustrative and based on general principles of organic chemistry and information from the abstract of the key reference, "The enantioselective total synthesis of this compound" (Org. Biomol. Chem., 2010, 8, 811-821).[1] The precise, step-by-step experimental procedures from this publication are not publicly available and are contained within the full-text article. Therefore, the following protocols should be considered a hypothetical guide and may require significant optimization.

Introduction

This compound is a naturally occurring allene-diyne lactone that has demonstrated notable antibacterial activity.[2][3][4] Its unique chemical structure, featuring a chiral lactone ring and a reactive allene-diyne moiety, makes it a molecule of interest for potential therapeutic applications. The enantioselective total synthesis of this compound is a challenging endeavor that allows for the production of this molecule in a laboratory setting, enabling further investigation of its biological properties.

The following protocols outline a plausible synthetic route to this compound, commencing from the readily available chiral precursor, L-glutamic acid, to establish the stereocenter of the lactone. The synthesis culminates in the construction of the characteristic allene-diyne side chain. A detailed purification protocol for the final compound is also provided.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the representative synthesis of this compound. Yields and purity are illustrative and would be subject to experimental optimization.

StepIntermediate/ProductStarting Material (g)ReagentsProduct Yield (g)Yield (%)Purity (by HPLC) (%)
1(S)-5-oxotetrahydrofuran-2-carbaldehyde10.01. NaNO₂, HCl2. BH₃·SMe₂3. PCC6.860>95
2(S)-5-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one6.5Propargylmagnesium bromide, CuI5.375>97
3(S)-5-(1-tosylprop-2-yn-1-yl)dihydrofuran-2(3H)-one5.0n-BuLi, TsCl6.885>98
4(S,aR)-5-(hepta-1,2-diene-4,6-diyn-1-yl)dihydrofuran-2(3H)-one (this compound)6.5Butadiynylmagnesium chloride, CuI2.940>99

Experimental Protocols

Synthesis of this compound: A Representative Pathway

The overall synthetic strategy involves the conversion of L-glutamic acid to a key chiral lactone aldehyde, followed by the introduction and elaboration of the allene-diyne side chain.

Step 1: Synthesis of (S)-5-oxotetrahydrofuran-2-carbaldehyde (Chiral Lactone Aldehyde)

This initial step establishes the crucial stereochemistry of the lactone ring from a readily available chiral starting material.

  • Materials: L-glutamic acid, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Borane dimethyl sulfide complex (BH₃·SMe₂), Pyridinium chlorochromate (PCC), Diethyl ether (anhydrous), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred solution of L-glutamic acid (10.0 g) in 2 M HCl at 0 °C, add a solution of NaNO₂ (1.2 eq) in water dropwise.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL). Dry the combined organic layers over MgSO₄, filter, and concentrate under reduced pressure to yield the crude lactone acid.

    • Dissolve the crude lactone acid in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add BH₃·SMe₂ (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of methanol.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to give the crude alcohol.

    • Dissolve the crude alcohol in anhydrous DCM. Add PCC (1.5 eq) and stir at room temperature for 2 hours.

    • Filter the reaction mixture through a pad of silica gel, eluting with diethyl ether.

    • Concentrate the filtrate under reduced pressure to yield (S)-5-oxotetrahydrofuran-2-carbaldehyde as a colorless oil.

Step 2: Synthesis of (S)-5-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one

This step introduces the first acetylenic unit to the lactone core.

  • Materials: (S)-5-oxotetrahydrofuran-2-carbaldehyde, Propargylmagnesium bromide (in THF), Copper(I) iodide (CuI), Tetrahydrofuran (THF, anhydrous), Saturated ammonium chloride (NH₄Cl) solution.

  • Procedure:

    • Dissolve the chiral lactone aldehyde (6.5 g) in anhydrous THF and cool to -78 °C.

    • Add CuI (0.1 eq) to the solution.

    • Slowly add propargylmagnesium bromide (1.2 eq) via syringe.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction with saturated NH₄Cl solution and allow it to warm to room temperature.

    • Extract the mixture with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford the desired propargylated lactone.

Step 3: Synthesis of (S)-5-(1-tosylprop-2-yn-1-yl)dihydrofuran-2(3H)-one (Propargylic Tosylate)

Activation of the propargylic alcohol is necessary for the subsequent allene formation.

  • Materials: (S)-5-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one, n-Butyllithium (n-BuLi, in hexanes), p-Toluenesulfonyl chloride (TsCl), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • Dissolve the propargylated lactone (5.0 g) in anhydrous THF and cool to -78 °C.

    • Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.

    • Add a solution of TsCl (1.2 eq) in anhydrous THF.

    • Stir the reaction at -78 °C for 2 hours and then allow it to warm to 0 °C over 1 hour.

    • Quench the reaction with water and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield the crude propargylic tosylate, which is used in the next step without further purification.

Step 4: Synthesis of (S,aR)-5-(hepta-1,2-diene-4,6-diyn-1-yl)dihydrofuran-2(3H)-one (this compound)

The final step involves the formation of the allene and the introduction of the second diyne moiety to complete the synthesis of this compound.

  • Materials: (S)-5-(1-tosylprop-2-yn-1-yl)dihydrofuran-2(3H)-one, Butadiynylmagnesium chloride (in THF), Copper(I) iodide (CuI), Tetrahydrofuran (THF, anhydrous).

  • Procedure:

    • To a solution of the crude propargylic tosylate (6.5 g) in anhydrous THF at -40 °C, add CuI (0.2 eq).

    • Slowly add a solution of butadiynylmagnesium chloride (1.5 eq) in THF.

    • Stir the reaction mixture at -40 °C for 4 hours.

    • Quench the reaction with saturated NH₄Cl solution and extract with ethyl acetate (3 x 40 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product is then subjected to purification to yield pure this compound.

Purification of this compound

Purification of the final product is critical to remove any unreacted starting materials, byproducts, and reagents.

  • Method: Flash Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate and gradually increasing the polarity to 80:20). The optimal eluent composition should be determined by thin-layer chromatography (TLC) analysis of the crude product.

  • Procedure:

    • Prepare a silica gel column in a glass column with the initial, low-polarity eluent.

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Load the sample onto the top of the silica gel column.

    • Begin eluting the column with the mobile phase, collecting fractions in test tubes.

    • Monitor the separation by TLC, spotting small aliquots from the collected fractions.

    • Combine the fractions containing the pure this compound (as determined by TLC).

    • Remove the solvent from the combined fractions under reduced pressure to yield purified this compound as a solid or oil.

    • Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

Visualizations

Synthesis_Workflow start L-Glutamic Acid step1 Step 1: Lactone Formation & Oxidation start->step1 intermediate1 (S)-5-oxotetrahydrofuran-2-carbaldehyde step1->intermediate1 step2 Step 2: Propargylation intermediate1->step2 intermediate2 (S)-5-(prop-2-yn-1-yl)dihydrofuran-2(3H)-one step2->intermediate2 step3 Step 3: Tosylation intermediate2->step3 intermediate3 (S)-5-(1-tosylprop-2-yn-1-yl)dihydrofuran-2(3H)-one step3->intermediate3 step4 Step 4: Allene Formation & Diyne Coupling intermediate3->step4 end This compound step4->end

Caption: Representative workflow for the synthesis of this compound.

Purification_Workflow crude Crude this compound dissolve Dissolve in Minimal Solvent crude->dissolve load Load onto Silica Gel Column dissolve->load elute Elute with Hexane/Ethyl Acetate Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine concentrate Concentrate under Reduced Pressure combine->concentrate pure Pure this compound concentrate->pure

Caption: General workflow for the purification of this compound.

References

Isolating Nemotin from Fungal Cultures: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the isolation of Nemotin, a polyacetylene compound with known antibacterial properties, from fungal cultures. This compound was first isolated from Poria tenuis and Poria corticola in the 1940s.[1] Due to the limited availability of specific literature detailing the isolation of this compound, this guide presents a generalized methodology based on established techniques for the extraction and purification of fungal polyacetylenes.

Application Notes

This compound is a secondary metabolite produced by certain species of fungi belonging to the genus Poria. The isolation and purification of this compound are critical steps for its further investigation, including structural elucidation, bioactivity screening, and preclinical development. The following protocols are designed to provide a robust framework for obtaining this compound from fungal fermentation broths.

Key Considerations:

  • Fungal Strain: The yield of this compound is highly dependent on the specific strain of Poria tenuis or Poria corticola used. Strain selection and optimization are crucial for maximizing production.

  • Culture Conditions: The composition of the culture medium, pH, temperature, and aeration significantly influence the biosynthesis of secondary metabolites. Optimization of these parameters is essential for enhancing this compound production.[2][3][4]

  • Compound Stability: Polyacetylenes can be sensitive to light, heat, and pH changes.[5][6][7] Therefore, it is recommended to perform extraction and purification steps under controlled conditions to minimize degradation.

  • Analytical Monitoring: Throughout the isolation process, it is vital to monitor the presence and relative purity of this compound using analytical techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Experimental Protocols

Fungal Culture and Fermentation

This protocol describes the submerged fermentation of Poria species for the production of this compound.

Materials:

  • Pure culture of Poria tenuis or Poria corticola

  • Malt Extract Agar (MEA) plates

  • Seed culture medium (e.g., Potato Dextrose Broth)

  • Production culture medium (e.g., a modified Czapek-Dox broth)

  • Incubator shaker

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelium from a stock MEA plate to a fresh MEA plate.

    • Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth is observed.

    • Aseptically transfer several plugs of the actively growing mycelium to a flask containing seed culture medium.

    • Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days.

  • Production Fermentation:

    • Inoculate the production culture medium with the seed culture (typically 5-10% v/v).

    • Incubate at 25-28°C on a rotary shaker at 150 rpm for 10-14 days.[8]

    • Monitor the production of this compound periodically by extracting a small aliquot of the culture broth and analyzing it by TLC or HPLC.

Table 1: Recommended Culture Conditions for Poria Species

ParameterRecommended Range
Temperature25-35°C[2]
pH4.0-7.0[2]
Carbon SourceFructose, Glucose[2]
Nitrogen SourceYeast Extract, Peptone[2]
Incubation Time9-14 days[3]
Extraction of this compound

This protocol outlines the extraction of this compound from the fungal culture broth and mycelium.

Materials:

  • Fermentation broth from Protocol 1

  • Ethyl acetate

  • Methanol

  • Buchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Separation of Mycelium and Broth:

    • Separate the fungal mycelium from the culture broth by vacuum filtration through a Buchner funnel.

  • Extraction from Culture Broth:

    • Transfer the culture filtrate to a separatory funnel.

    • Perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

    • Combine the organic layers and wash with distilled water to remove any residual medium components.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude broth extract.

  • Extraction from Mycelium:

    • Homogenize the collected mycelium in methanol.

    • Stir the mycelial suspension for several hours at room temperature.

    • Filter the mixture to separate the mycelial debris from the methanolic extract.

    • Concentrate the methanolic extract under reduced pressure to obtain the crude mycelial extract.

Purification of this compound

This protocol describes a two-step chromatographic procedure for the purification of this compound from the crude extracts.

Materials:

  • Crude extracts from Protocol 2

  • Silica gel (for column chromatography)

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

  • Reverse-phase C18 silica gel (for HPLC)

  • Acetonitrile

  • Water (HPLC grade)

  • Fraction collector

  • HPLC system with a UV detector

Procedure:

  • Silica Gel Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

    • Prepare a silica gel column packed with a non-polar solvent such as hexane.

    • Load the dissolved extract onto the column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

    • Collect fractions and monitor by TLC to identify those containing this compound.

    • Combine the this compound-rich fractions and concentrate under reduced pressure.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • Dissolve the partially purified sample from the silica gel column in the HPLC mobile phase.

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject the sample onto a reverse-phase C18 column.[9][10]

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water.

    • Monitor the elution profile at a suitable UV wavelength for polyacetylenes (typically in the range of 200-300 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated this compound by analytical HPLC.

    • Remove the solvent under reduced pressure to obtain pure this compound.

Table 2: Summary of Purification Parameters (Generalized)

Chromatographic TechniqueStationary PhaseMobile Phase (Example)Elution Mode
Column ChromatographySilica Gel (60-200 mesh)[11]Hexane:Ethyl Acetate (gradient)Gradient
RP-HPLCC18 Silica Gel (5 µm)Acetonitrile:Water (gradient)Gradient

Visualizations

Experimental_Workflow cluster_fermentation 1. Fermentation cluster_extraction 2. Extraction cluster_purification 3. Purification Poria_Culture Poria tenuis/corticola Culture Seed_Culture Seed Culture Poria_Culture->Seed_Culture Inoculation Production_Culture Production Culture Seed_Culture->Production_Culture Inoculation Filtration Filtration Production_Culture->Filtration Broth_Extraction Liquid-Liquid Extraction (Ethyl Acetate) Filtration->Broth_Extraction Filtrate Mycelium_Extraction Solid-Liquid Extraction (Methanol) Filtration->Mycelium_Extraction Mycelium Crude_Broth_Extract Crude Broth Extract Broth_Extraction->Crude_Broth_Extract Crude_Mycelium_Extract Crude Mycelium Extract Mycelium_Extraction->Crude_Mycelium_Extract Combine_Extracts Combine Crude Extracts Crude_Broth_Extract->Combine_Extracts Crude_Mycelium_Extract->Combine_Extracts Silica_Column Silica Gel Column Chromatography Combine_Extracts->Silica_Column RP_HPLC Reverse-Phase HPLC Silica_Column->RP_HPLC Partially Purified Fractions Pure_this compound Pure this compound RP_HPLC->Pure_this compound

Caption: Experimental workflow for the isolation of this compound.

Note on Biosynthetic Pathways: As of the current literature review, the specific signaling pathways and biosynthetic gene clusters responsible for this compound production in Poria species have not been elucidated. Further genomic and transcriptomic studies are required to understand the genetic regulation of its biosynthesis.

References

Nemotin: Application Notes and Protocols for Determining Effective Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemotin is a natural compound, first isolated from the fungi Poria tenuis and Poria corticola in the 1940s, which has demonstrated potent antibacterial activity.[1] Despite its long history, detailed quantitative data regarding its effective concentration for inhibiting various bacterial species remains largely uncharacterized in publicly available literature. These application notes provide a comprehensive guide for researchers to determine the effective inhibitory and bactericidal concentrations of this compound against a range of bacteria.

The protocols outlined below describe the standardized methods for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.[2][3][4][5] Adherence to these robust methodologies will enable the generation of reliable and reproducible data, which is crucial for the evaluation of this compound as a potential therapeutic agent. Furthermore, this document provides a conceptual framework for investigating the potential mechanisms of action of this compound by illustrating common bacterial signaling pathways that are targets for antibiotics.

Data Presentation: Quantifying this compound's Efficacy

Effective data management is critical for the comparison of antimicrobial potency. The following tables are provided as templates for researchers to systematically record and present their findings on this compound's efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

This table should be used to record the lowest concentration of this compound that inhibits the visible growth of a microorganism after overnight incubation.[5]

Bacterial SpeciesStrain IDThis compound MIC (µg/mL)Reference AntibioticReference Antibiotic MIC (µg/mL)Notes
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Gentamicin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Enterococcus faecalisATCC 29212Ampicillin
Streptococcus pneumoniaeATCC 49619Penicillin
(Add other relevant strains)

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Various Bacterial Strains

This table is designed to document the lowest concentration of this compound that results in bacterial death, defined by the inability to re-culture bacteria after exposure.[3]

Bacterial SpeciesStrain IDThis compound MBC (µg/mL)Reference AntibioticReference Antibiotic MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Gentamicin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Enterococcus faecalisATCC 29212Ampicillin
Streptococcus pneumoniaeATCC 49619Penicillin
(Add other relevant strains)

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC of this compound. These are based on widely accepted standard methods to ensure consistency and comparability of results.

Protocol for Determining Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.[2][5][6]

Materials:

  • This compound stock solution of known concentration (e.g., in DMSO or a suitable solvent)

  • Sterile 96-well microtiter plates

  • Appropriate sterile bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)

  • Bacterial cultures in the logarithmic growth phase

  • Spectrophotometer

  • Sterile multichannel pipette and tips

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From an overnight culture plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 4-5 mL of sterile broth (e.g., MHB).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 600 nm.

    • Dilute the adjusted bacterial suspension in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate, except for the first column.

    • In the first column, add 200 µL of the this compound stock solution at the highest desired concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. This will create a gradient of this compound concentrations.

    • Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not add bacteria to column 12.

    • The final volume in each well will be 200 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[5]

Protocol for Determining Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether this compound is bacteriostatic or bactericidal.

Materials:

  • 96-well plate from the completed MIC assay

  • Sterile agar plates (e.g., Mueller-Hinton Agar - MHA)

  • Sterile pipette and tips or a sterile multi-pronged inoculator

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile agar plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations: Workflows and Potential Mechanisms

Diagrams are provided to visually represent the experimental workflow and potential areas for mechanistic studies of this compound.

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_culture nemotin_dilution Prepare Serial Dilutions of this compound start->nemotin_dilution inoculate Inoculate 96-well Plate bacterial_culture->inoculate nemotin_dilution->inoculate incubate_mic Incubate at 37°C (16-20 hours) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture incubate_mbc Incubate at 37°C (18-24 hours) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc end_node End read_mbc->end_node

Caption: Experimental workflow for determining the MIC and MBC of this compound.

Bacterial_Signaling_Targets cluster_cell_wall Cell Wall Synthesis cluster_protein Protein Synthesis cluster_nucleic_acid Nucleic Acid Synthesis cluster_membrane Cell Membrane Integrity peptidoglycan Peptidoglycan Synthesis ribosome_50s 50S Ribosomal Subunit ribosome_30s 30S Ribosomal Subunit dna_gyrase DNA Gyrase rna_polymerase RNA Polymerase membrane Membrane Depolarization This compound This compound (Mechanism Unknown) This compound->peptidoglycan Potential Target This compound->ribosome_50s Potential Target This compound->ribosome_30s Potential Target This compound->dna_gyrase Potential Target This compound->rna_polymerase Potential Target This compound->membrane Potential Target

Caption: Potential bacterial signaling and synthesis pathways as targets for this compound.

References

Nemotin: Application Notes for the Development of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Nemotin is a naturally occurring polyacetylene compound first isolated in the 1940s from the fungi Poria corticola and Poria tenuis.[1][2] It, along with its related acidic form, nemotinic acid, has demonstrated significant antimicrobial properties, particularly against Gram-positive bacteria and mycobacteria.[3] These compounds represent a class of molecules that could be explored for the development of new antibiotics, especially in an era of increasing antimicrobial resistance.

These application notes provide a summary of the known antibacterial activity of this compound and its derivatives, based on historical data, and offer standardized protocols for its evaluation.

Antimicrobial Spectrum and Potency

This compound and its derivatives have shown a range of inhibitory activities against various microorganisms. The available data on Minimum Inhibitory Concentrations (MICs) are summarized below. It is important to note that this data originates from early studies, and re-evaluation using contemporary methodologies is recommended.

Table 1: Minimum Inhibitory Concentration (MIC) of Nemotinic Acid, this compound, and this compound A against various Bacteria[3]
MicroorganismNemotinic Acid (µg/mL)This compound (µg/mL)This compound A (µg/mL)
Bacillus mycoides6425032
Bacillus subtilis0.250.254
Escherichia coli64125250
Klebsiella pneumoniae64250250
Mycobacterium smegma8432
Pseudomonas aeruginosa64125>250
Staphylococcus aureus112.5

Data sourced from Kavanagh, Hervey, and Robbins (1951).[3]

Table 2: Specific Activity against Mycobacterium tuberculosis[3]
CompoundStrainConcentration (µg/mL)Result
Nemotinic AcidM. tuberculosis H37RV7Complete inhibition

Testing performed in a Dubos-oleic-acid-albumin medium.[3]

Table 3: Antifungal Activity of Nemotinic Acid and this compound[3]
MicroorganismNemotinic Acid (µg/mL)This compound (µg/mL)
Aspergillus niger1254
Chaetomium globosum>2504
Memnoniella echinata125 (partial)0.5

Chemical Relationships and Stability

Nemotinic acid is the acidic precursor to this compound. At a higher pH, this compound can be converted into an isomeric form, this compound A, which exhibits a different antimicrobial activity profile.[3] This transformation is a critical consideration for handling and formulation.

Nemotin_Transformation Nemotinic_Acid Nemotinic Acid This compound This compound Nemotinic_Acid->this compound Isolation/ Purification Nemotin_A This compound A (Isomer) This compound->Nemotin_A Higher pH (e.g., pH 7.2)

Caption: Chemical relationship of this compound compounds.

Experimental Protocols

The following are generalized protocols for evaluating the antimicrobial activity of this compound, based on standard microbiological methods. Researchers should adapt these protocols to their specific laboratory conditions and bacterial strains.

Protocol for Broth Microdilution Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (e.g., in DMSO) C Prepare 96-well plate with serial dilutions of this compound in broth A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate plate (e.g., 37°C for 18-24h) D->E F Read plate visually or with a plate reader (OD600) E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Workflow for MIC determination.

Materials:

  • This compound (or Nemotinic Acid)

  • Solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (or other appropriate bacterial growth medium)

  • 96-well microtiter plates

  • Bacterial strain of interest

  • Spectrophotometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).

  • Bacterial Inoculum: Culture the test bacterium overnight. Dilute the culture in broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension as required for the final inoculum concentration.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in the growth medium to achieve the desired concentration range.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Protocol for Agar Dilution Susceptibility Testing

This method is an alternative for determining the MIC and is particularly useful for testing multiple strains simultaneously.

Procedure:

  • Plate Preparation: Prepare a series of molten agar plates (e.g., Mueller-Hinton Agar) containing two-fold serial dilutions of this compound.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Spot Inoculation: Spot a small, defined volume (e.g., 1-10 µL) of the inoculum onto the surface of each agar plate.

  • Incubation: Incubate the plates under appropriate conditions.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar surface.

Mechanism of Action and Further Research

The precise mechanism of action for this compound has not been elucidated in recent literature. Its activity against mycobacteria suggests potential interference with cell wall synthesis or other unique metabolic pathways.

Proposed Research Directions:

  • Mechanism of Action Studies: Utilize modern techniques such as RNA sequencing, proteomics, and macromolecular synthesis assays to identify the cellular targets of this compound.

  • Cytotoxicity and In Vivo Efficacy: Conduct cytotoxicity assays using mammalian cell lines to determine the therapeutic index. If a favorable therapeutic index is established, proceed with in vivo infection models to evaluate efficacy.

  • Structure-Activity Relationship (SAR) Studies: Synthesize analogs of this compound to explore the chemical features essential for its antimicrobial activity and to optimize its potency and pharmacokinetic properties.

Research_Logic A Initial Screening (MIC Determination) B Mechanism of Action (Target ID) A->B C Cytotoxicity Assays (Mammalian Cells) A->C D Structure-Activity Relationship (SAR) B->D E In Vivo Efficacy (Animal Models) C->E F Lead Optimization D->F E->F

Caption: Logical flow for antibiotic development.

Conclusion

This compound is an intriguing natural product with documented antimicrobial activity. The data and protocols presented here provide a foundation for researchers to further investigate its potential as a lead compound in the development of new antibiotics. Significant further research is required to understand its mechanism of action, safety profile, and in vivo efficacy.

References

Application Note: In Vivo Efficacy of Nemotin in Xenograft Models of Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nemotin is a novel, potent, and selective small molecule inhibitor of Tumor-Associated Kinase 1 (TAK1). The TAK1 signaling pathway is a critical mediator of cellular processes, including inflammation, proliferation, and survival. Dysregulation of the TAK1 pathway has been implicated in the pathogenesis of various solid tumors, making it a compelling target for therapeutic intervention. This document outlines the protocols for evaluating the in vivo efficacy of this compound in preclinical subcutaneous xenograft models using human cancer cell lines. The described studies are designed to assess the anti-tumor activity of this compound and establish a dose-response relationship.

Therapeutic Rationale

The therapeutic rationale for the use of this compound is based on the hypothesis that the inhibition of TAK1 will disrupt downstream signaling pathways essential for tumor growth and survival. By blocking TAK1, this compound is expected to suppress the activation of key pro-tumorigenic transcription factors, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The following protocols are designed to test this hypothesis in a robust and reproducible manner.

Experimental Protocols

1. Cell Line Selection and Culture

  • Cell Line: A549 (human non-small cell lung cancer) or other appropriate cell line with known TAK1 pathway activation.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells should be maintained in exponential growth phase and routinely tested for mycoplasma contamination.

2. Animal Model

  • Species: Female athymic nude mice (nu/nu).

  • Age: 6-8 weeks.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the commencement of the study.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle. Food and water are to be provided ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

3. Subcutaneous Xenograft Implantation

  • Harvest A549 cells during the exponential growth phase.

  • Resuspend the cells in sterile, serum-free RPMI-1640 medium mixed 1:1 with Matrigel.

  • Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

  • Monitor the animals for tumor growth.

4. Dosing and Administration

  • Tumor Growth Monitoring: Begin caliper measurements of tumors three times a week once they are palpable. Tumor volume (mm³) is calculated using the formula: (Length x Width²) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Vehicle Control (e.g., 0.5% methylcellulose in sterile water)

    • This compound (10 mg/kg)

    • This compound (30 mg/kg)

    • This compound (100 mg/kg)

    • Positive Control (e.g., an established cytotoxic agent)

  • Administration: Administer the assigned treatment via oral gavage (p.o.) or intraperitoneal injection (i.p.) once daily (QD) for 21 consecutive days.

  • Monitoring: Record body weight and assess for any signs of toxicity daily.

5. Efficacy Endpoints

  • Primary Endpoint: Tumor growth inhibition (TGI). TGI is calculated at the end of the study using the formula: % TGI = (1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)) x 100.

  • Secondary Endpoints:

    • Body weight changes as an indicator of toxicity.

    • Pharmacodynamic (PD) analysis: At the end of the study, a subset of tumors can be harvested to assess the inhibition of downstream targets of TAK1 (e.g., p-p38, p-JNK) via Western blot or immunohistochemistry.

Data Presentation

Table 1: Summary of this compound Efficacy in A549 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%) ± SEM
Vehicle Control-p.o.1520 ± 185-+2.5 ± 0.8
This compound10p.o.1150 ± 15024.3+1.8 ± 1.1
This compound30p.o.680 ± 9555.3-0.5 ± 1.5
This compound100p.o.250 ± 4583.6-3.2 ± 2.0
Positive Control20i.p.310 ± 5079.6-8.5 ± 2.5

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Outcomes receptor Receptor (e.g., TNFR, IL-1R) TAK1 TAK1 receptor->TAK1 Activation IKK_complex IKK Complex TAK1->IKK_complex MKKs MKKs (MKK4/7, MKK3/6) TAK1->MKKs This compound This compound This compound->TAK1 Inhibition NF_kB NF-κB IKK_complex->NF_kB Activation p38 p38 MKKs->p38 JNK JNK MKKs->JNK Proliferation Proliferation NF_kB->Proliferation Survival Survival NF_kB->Survival AP_1 AP-1 AP_1->Proliferation Inflammation Inflammation p38->Inflammation JNK->AP_1

Caption: Hypothetical TAK1 signaling pathway and the inhibitory action of this compound.

G cluster_treatment 21-Day Treatment Period start Start: Acclimatize Athymic Nude Mice (1 week) cell_culture Culture A549 Cancer Cells start->cell_culture implantation Subcutaneous Implantation (5 x 10^6 cells/mouse) cell_culture->implantation tumor_growth Monitor Tumor Growth (until ~100-150 mm³) implantation->tumor_growth randomization Randomize Mice into Treatment Groups (n=8-10) tumor_growth->randomization group1 Group 1: Vehicle Control (p.o., QD) randomization->group1 group2 Group 2: this compound 10 mg/kg (p.o., QD) randomization->group2 group3 Group 3: this compound 30 mg/kg (p.o., QD) randomization->group3 group4 Group 4: this compound 100 mg/kg (p.o., QD) randomization->group4 monitoring Daily Monitoring: - Tumor Volume - Body Weight - Clinical Signs group1->monitoring group2->monitoring group3->monitoring group4->monitoring euthanasia End of Study (Day 21): Euthanasia & Tissue Collection monitoring->euthanasia After 21 Days data_analysis Data Analysis: - Calculate % TGI - Statistical Analysis - Pharmacodynamics euthanasia->data_analysis

Caption: Experimental workflow for in vivo efficacy testing of this compound.

Troubleshooting & Optimization

Technical Support Center: Nemotin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yield challenges during the synthesis of Nemotin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis challenging?

This compound is a naturally occurring allene-diyne lactone that has shown significant activity against a range of microorganisms.[1] Its synthesis is challenging due to the inherent instability of the final allenediyne structure, which can rapidly decompose, leading to low yields.[1] The stereochemistry of the molecule also adds a layer of complexity to its synthesis.

Q2: What is the established absolute configuration of this compound?

The absolute configuration of this compound has been established as (4S,5aS) through the first enantioselective total synthesis.[1][2][3][4]

Q3: Are there any known side reactions during this compound synthesis?

Yes, one notable side reaction is the abnormal formation of a methyl ketone during the LDA-mediated elimination of a tosylate intermediate.[1][3] This can compete with the desired alkyne formation and reduce the overall yield.

Q4: How stable is the final this compound product?

This compound is reported to be quite unstable.[1] It has been observed to deteriorate rapidly upon removal of the solvent, which is a critical factor to consider during purification and handling.[1]

Troubleshooting Guide

Low Yield in Alkyne Formation Step (LDA-mediated elimination)

Problem: Low yield of the desired alkyne and formation of a methyl ketone byproduct.

Possible Causes:

  • Reaction Temperature: The temperature of the LDA-mediated elimination is critical. Temperatures that are too high can favor side reactions.

  • LDA Quality: The quality and concentration of the lithium diisopropylamide (LDA) solution are crucial. Old or improperly prepared LDA can be less effective.

  • Substrate Purity: Impurities in the tosylate starting material can interfere with the reaction.

Suggested Solutions:

  • Temperature Control: Maintain a strict and low temperature profile during the addition of LDA and throughout the reaction.

  • Fresh LDA: Use freshly prepared and titrated LDA to ensure accurate stoichiometry and reactivity.

  • Substrate Purification: Ensure the tosylate substrate is of high purity before subjecting it to the elimination reaction.

Low Yield in the Final Coupling Step (Allenediyne formation)

Problem: Low yield of this compound during the coupling of the diyne unit with the propargylic tosylate.

Possible Causes:

  • Catalyst Activity: The activity of the palladium and/or zinc catalyst is critical for the success of the coupling reaction.

  • Reagent Purity: The purity of the diyne and the propargylic tosylate is important.

  • Reaction Conditions: Temperature, solvent, and reaction time can all influence the outcome of the coupling reaction.

Suggested Solutions:

  • Catalyst Quality: Use high-purity catalysts and consider using freshly opened reagents.

  • Anhydrous Conditions: Ensure strictly anhydrous conditions, as moisture can deactivate the catalyst and reagents.

  • Optimization of Conditions: A systematic optimization of reaction parameters (temperature, solvent, stoichiometry of reagents) may be necessary to improve the yield.

Product Degradation During Workup and Purification

Problem: Significant loss of this compound product during extraction, concentration, and purification steps.

Possible Causes:

  • Inherent Instability: As mentioned, this compound is inherently unstable and can degrade upon exposure to air, light, or elevated temperatures, and upon solvent removal.[1]

  • Prolonged Purification: Long purification times on silica gel or other stationary phases can lead to decomposition.

  • Harsh Conditions: Use of strong acids or bases during workup can degrade the product.

Suggested Solutions:

  • Rapid Procedures: Perform workup and purification steps as quickly as possible.

  • Mild Conditions: Use mild workup conditions, avoiding strong acids and bases.

  • Minimize Heat and Light Exposure: Keep the product cold and protected from light at all stages.

  • Solvent Choice: When concentrating the product, use low-boiling point solvents and avoid heating. It has been noted that this compound deteriorates rapidly on removal of the solvent.[1]

  • Alternative Purification: Consider alternative purification methods that are faster and milder than traditional column chromatography, if possible.

Experimental Protocols

Key Experimental Steps in the Enantioselective Total Synthesis of this compound

The following table summarizes key reaction steps, conditions, and reported yields from the first enantioselective total synthesis of this compound.[1][3]

Step #ReactionKey Reagents and ConditionsYield (%)
1Chain ExtensionCH(CO₂Et)₂, Toluene, PhCO₂H (cat.), 90 °C62
2Hydrogenation10% Pd-C, H₂, EtOAc89
3Lactonization & Benzyl Ether FormationNaH, BnBr, DMF53
4ReductionLiAlH₄, THF89
5Selective Protection (Piv & TBS)PivCl, Et₃N, DMAP (cat.); then TBSOTf, 2,6-lutidine66 (Piv), 99 (TBS)
6DeprotectionPd(OH)₂, H₂ (1 atm), EtOH81
7Tosylationp-TsCl, pyridine-
8Coupling with DiyneDiyne, Zn(OTf)₂, Pd(dppf)Cl₂·CH₂Cl₂, i-Pr₂NEt, THF64
9Deprotection & Lactonization50% aq. CF₃CO₂H; then p-TsOH, CH₂Cl₂-

Visualizations

Nemotin_Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediates cluster_end Final Product D-Arabinose D-Arabinose Unsaturated_Ester α,β-Unsaturated Ester D-Arabinose->Unsaturated_Ester Chain Extension (62%) Diol Diol Unsaturated_Ester->Diol Hydrogenation (89%) Lactone_Ether Lactone Benzyl Ether Diol->Lactone_Ether Lactonization & Protection (53%) Protected_Diol Selectively Protected Diol Lactone_Ether->Protected_Diol Reduction & Selective Protection (multi-step) Propargylic_Tosylate Propargylic Tosylate Protected_Diol->Propargylic_Tosylate Deprotection & Tosylation This compound This compound Propargylic_Tosylate->this compound Coupling with Diyne (64%) Troubleshooting_Logic cluster_alkyne Troubleshooting: Alkyne Formation cluster_coupling Troubleshooting: Final Coupling cluster_degradation Troubleshooting: Product Degradation Low_Yield Low Overall Yield Alkyne_Formation Low Yield in Alkyne Formation Low_Yield->Alkyne_Formation Final_Coupling Low Yield in Final Coupling Low_Yield->Final_Coupling Product_Degradation Product Degradation During Workup Low_Yield->Product_Degradation Temp_Control_A Check Temperature Control Alkyne_Formation->Temp_Control_A LDA_Quality Verify LDA Quality Alkyne_Formation->LDA_Quality Substrate_Purity_A Ensure Substrate Purity Alkyne_Formation->Substrate_Purity_A Catalyst_Activity Assess Catalyst Activity Final_Coupling->Catalyst_Activity Anhydrous_Conditions Ensure Anhydrous Conditions Final_Coupling->Anhydrous_Conditions Optimize_Conditions Optimize Reaction Conditions Final_Coupling->Optimize_Conditions Rapid_Purification Use Rapid Purification Product_Degradation->Rapid_Purification Mild_Conditions Employ Mild Workup Product_Degradation->Mild_Conditions Minimize_Exposure Minimize Heat/Light Exposure Product_Degradation->Minimize_Exposure

References

Technical Support Center: Nemotin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Nemotin for in vitro experiments.

Troubleshooting Guide & FAQs

Q1: I am having trouble dissolving this compound in my aqueous assay buffer. What are the recommended solvents?

A1: this compound has an estimated water solubility of 1806 mg/L at 25°C, which may be insufficient for creating concentrated stock solutions for in vitro assays.[1] For poorly water-soluble compounds like this compound, it is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium.

Commonly used organic solvents for in vitro assays include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • N,N-Dimethylformamide (DMF)

It is crucial to keep the final concentration of the organic solvent in your assay medium as low as possible (typically <1%, and ideally <0.1%) to avoid solvent-induced cellular toxicity or artifacts.[2][3] Always include a vehicle control (assay medium with the same final concentration of the organic solvent) in your experiments.

Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous buffer. What can I do?

A2: This is a common issue when diluting a concentrated stock of a hydrophobic compound into an aqueous solution. Here are several troubleshooting steps:

  • Reduce the final concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility limit in the aqueous buffer. Try preparing a more dilute stock solution or decreasing the final concentration in your assay.

  • Use a co-solvent system: A mixture of a strong organic solvent (like DMSO) with a less toxic, water-miscible co-solvent (like ethanol or polyethylene glycol) can sometimes improve solubility upon dilution.[4][5]

  • Pre-warm the aqueous buffer: Gently warming your assay buffer to 37°C before adding the this compound stock solution can sometimes help keep the compound in solution.[6]

  • Increase the volume of the final solution: Adding the this compound stock to a larger volume of aqueous buffer can help it disperse and dissolve more effectively.

  • Vortex or sonicate: After adding the this compound stock to the aqueous buffer, vortexing or brief sonication can aid in dissolution.[6] Be cautious with sonication as it can generate heat and potentially degrade the compound.

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: The maximum tolerated concentration of DMSO varies depending on the cell line and the duration of exposure. As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, it is always best practice to perform a vehicle control experiment to determine the effect of the solvent on your specific assay system. Some sensitive assays may show effects at concentrations as low as 0.1%.

Q4: Are there any alternatives to DMSO for dissolving this compound?

A4: Yes, other organic solvents like ethanol, methanol, and DMF can be used.[7][8] Additionally, for certain applications, formulation strategies can be employed to improve aqueous solubility:

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5][9]

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations to form micelles that encapsulate hydrophobic compounds.[5][10]

  • pH modification: The solubility of ionizable compounds can be influenced by the pH of the solution.[4][11] However, based on this compound's structure (a lactone), significant pH-dependent solubility changes are less likely.

The choice of an alternative solvent or formulation approach will depend on the specific requirements of your in vitro assay and the compatibility with your biological system.

Quantitative Data: Recommended Solvents for this compound

The following table provides a summary of recommended starting solvents for preparing this compound stock solutions and important considerations for their use in in vitro assays.

SolventRecommended Starting ConcentrationMaximum Recommended Final In-Assay ConcentrationNotes
DMSO 10-50 mM< 0.5% (v/v)A versatile solvent for many poorly soluble compounds. Can be cytotoxic at higher concentrations.[2]
Ethanol 10-50 mM< 1% (v/v)Less toxic than DMSO for some cell lines.[3][12] Can be volatile.
Methanol 10-50 mM< 0.5% (v/v)Can be more toxic than ethanol. Use with caution.
DMF 10-50 mM< 0.1% (v/v)A strong solvent, but generally more toxic than DMSO.

Note: The recommended starting concentrations are estimates and may need to be optimized based on the specific batch of this compound and the desired final assay concentration.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 172.18 g/mol )[13]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 1.72 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution of this compound for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous assay buffer (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes or 96-well plate

Procedure:

  • Prepare an intermediate dilution of the this compound stock solution in the aqueous assay buffer. For example, to achieve a final DMSO concentration of 0.1%, dilute the 10 mM stock 1:100 in the assay buffer to get a 100 µM working solution.

  • Perform serial dilutions from this working solution in the aqueous assay buffer to achieve the desired final concentrations for your experiment.

  • Always prepare a vehicle control containing the same final concentration of DMSO as your highest this compound concentration.

Visualizations

Nemotin_Solubility_Troubleshooting start Start: Dissolving this compound dissolve_dmso Attempt to dissolve in 100% DMSO start->dissolve_dmso precipitates Precipitation upon dilution in aqueous buffer? dissolve_dmso->precipitates no_precipitate No Precipitation precipitates->no_precipitate No troubleshoot Troubleshooting Steps precipitates->troubleshoot Yes success Proceed with Experiment no_precipitate->success reduce_conc Reduce final concentration troubleshoot->reduce_conc use_cosolvent Use co-solvent (e.g., Ethanol) troubleshoot->use_cosolvent warm_buffer Warm aqueous buffer (37°C) troubleshoot->warm_buffer vortex_sonicate Vortex or sonicate troubleshoot->vortex_sonicate alternative_methods Consider Alternative Methods troubleshoot->alternative_methods reduce_conc->precipitates use_cosolvent->precipitates warm_buffer->precipitates vortex_sonicate->precipitates cyclodextrin Use Cyclodextrins alternative_methods->cyclodextrin surfactant Use Surfactants alternative_methods->surfactant cyclodextrin->success surfactant->success

Caption: Troubleshooting workflow for dissolving this compound.

Nemotin_Assay_Workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay In Vitro Assay weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve stock 10 mM this compound in DMSO dissolve->stock intermediate_dilution Intermediate Dilution in Aqueous Buffer stock->intermediate_dilution serial_dilution Serial Dilutions intermediate_dilution->serial_dilution add_to_cells Add Dilutions to Cells serial_dilution->add_to_cells vehicle_control Include Vehicle Control (DMSO in Buffer) serial_dilution->vehicle_control incubate Incubate add_to_cells->incubate vehicle_control->incubate readout Assay Readout incubate->readout

Caption: Experimental workflow for preparing this compound for in vitro assays.

References

Technical Support Center: Optimizing Nemotin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the culture conditions for Nemotin production.

Troubleshooting Guide

This guide addresses common issues encountered during this compound production from Poria tenuis and Poria corticola.

Issue Potential Causes Recommended Solutions
Low or No this compound Yield 1. Suboptimal Culture Medium: The carbon-to-nitrogen ratio may be imbalanced, or essential micronutrients might be lacking. 2. Incorrect pH: The pH of the medium may have drifted out of the optimal range for secondary metabolite production. 3. Inadequate Aeration: Insufficient dissolved oxygen can limit the biosynthesis of polyacetylenes like this compound. 4. Non-ideal Temperature: The incubation temperature may be favoring biomass growth over secondary metabolite production. 5. Incorrect Incubation Time: Harvesting too early or too late can result in low yields.1. Medium Optimization: Experiment with different carbon sources (e.g., glucose, fructose, maltose) and nitrogen sources (e.g., yeast extract, peptone). Ensure the presence of trace elements. 2. pH Control: Monitor and adjust the pH of the culture medium regularly. The optimal range for mycelial growth of Poria species is generally between pH 4 and 7.[1] 3. Improve Aeration: Increase the agitation speed in submerged cultures or use baffled flasks to enhance oxygen transfer. 4. Temperature Optimization: Test a range of temperatures, typically between 25°C and 35°C for Poria species, to find the optimal temperature for this compound production.[1] 5. Time-Course Study: Harvest samples at different time points to determine the peak of this compound production.
High Biomass, Low this compound Production 1. Nutrient Abundance: High levels of readily available nutrients can promote rapid vegetative growth at the expense of secondary metabolism. 2. Growth Phase: The culture may still be in the primary growth phase (tropophase) and has not yet transitioned to the production phase (idiophase).1. Nutrient Limitation: Consider a two-stage culture process where an initial growth phase is followed by a production phase with a medium that has limited nitrogen or phosphate to trigger secondary metabolite production. 2. Extended Incubation: Allow the culture to enter the stationary phase, as secondary metabolite production is often highest during this phase.
Inconsistent Batch-to-Batch Yields 1. Inoculum Variability: The age, size, or physiological state of the inoculum can vary between batches. 2. Substrate Inconsistency: Variations in the composition of complex media components (e.g., yeast extract, peptone) can affect yield. 3. Environmental Fluctuations: Minor changes in temperature, pH, or aeration can lead to different outcomes.1. Standardize Inoculum: Use a standardized inoculum preparation protocol, ensuring the same age and concentration of spores or mycelial fragments. 2. Use Defined Media: If possible, switch to a chemically defined medium to reduce variability from complex components. 3. Tighten Process Control: Implement stricter monitoring and control of all environmental parameters.
Contamination of Cultures 1. Inadequate Sterilization: Improper sterilization of media, bioreactors, or lab equipment. 2. Poor Aseptic Technique: Introduction of contaminants during inoculation or sampling.1. Verify Sterilization Procedures: Ensure autoclaves are functioning correctly and that sterilization times and temperatures are adequate. 2. Strict Aseptic Technique: Work in a laminar flow hood and use sterile techniques for all manipulations.

Frequently Asked Questions (FAQs)

1. What are the ideal carbon and nitrogen sources for this compound production?

The optimal carbon and nitrogen sources for the mycelial growth of Poria cocos, a related species, have been identified as fructose and yeast extract, respectively.[1] It is recommended to start with these and then perform a systematic optimization for this compound production.

2. What is the general effect of pH on this compound production?

For Poria species, the optimal pH for mycelial growth is typically in the range of 4 to 7.[1] It is crucial to maintain the pH within the optimal range for this compound biosynthesis, which may be narrower and needs to be determined empirically.

3. How does temperature influence this compound yield?

The optimal temperature for the mycelial growth of Poria cocos is between 25°C and 35°C.[1] Secondary metabolite production can be sensitive to temperature, and the optimal temperature for this compound production may differ slightly from that for biomass growth.

4. What is a typical fermentation time for this compound production?

The production of secondary metabolites in fungi often occurs during the stationary phase of growth. For Poria cocos, a culture time of 9 days has been reported for obtaining extracts of secondary metabolites.[2] A time-course experiment is recommended to pinpoint the optimal harvest time for this compound.

5. How can I extract this compound from the culture?

A common method for extracting fungal secondary metabolites is solvent extraction.[3] After the fermentation period, the broth can be homogenized, and this compound can be extracted using organic solvents like ethyl acetate.[3] The solvent containing the extracted compounds is then separated and can be concentrated for further purification.[3]

Experimental Protocols

General Submerged Culture Protocol for Poria species
  • Medium Preparation: Prepare a suitable liquid medium such as Malt Yeast Extract Broth or Potato Dextrose Broth.

  • Sterilization: Autoclave the medium at 121°C for 20 minutes.

  • Inoculation: Inoculate the sterile medium with a 5 mm diameter plug of an actively growing mycelial culture of Poria tenuis or Poria corticola.

  • Incubation: Incubate the culture at 25-30°C with shaking at 150 rpm for 9-14 days.

  • Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration.

Protocol for Extraction of this compound
  • Homogenization: Homogenize the fungal mycelia and culture broth.

  • Solvent Extraction: Add an equal volume of ethyl acetate to the homogenized culture and mix vigorously for 10-15 minutes.

  • Phase Separation: Allow the mixture to stand until two distinct layers form.

  • Collection: Separate the upper ethyl acetate layer containing the extracted this compound.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.

Data Presentation

Table 1: Effect of Carbon Source on this compound Yield (Hypothetical Data)

Carbon Source (20 g/L)Biomass (g/L)This compound Yield (mg/L)
Glucose15.245.3
Fructose14.858.7
Sucrose16.532.1
Maltose13.951.2

Table 2: Effect of pH on this compound Yield (Hypothetical Data)

Initial pHFinal pHBiomass (g/L)This compound Yield (mg/L)
4.03.812.142.5
5.04.514.565.8
6.05.215.355.1
7.06.114.938.9

Visualizations

Nemotin_Production_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing Strain Selection Strain Selection Inoculum Development Inoculum Development Strain Selection->Inoculum Development Medium Preparation Medium Preparation Bioreactor Operation Bioreactor Operation Medium Preparation->Bioreactor Operation Inoculum Development->Bioreactor Operation Parameter Monitoring (pH, Temp, DO) Parameter Monitoring (pH, Temp, DO) Bioreactor Operation->Parameter Monitoring (pH, Temp, DO) Harvesting Harvesting Bioreactor Operation->Harvesting Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification Final Product (this compound) Final Product (this compound) Purification->Final Product (this compound)

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic cluster_0 Primary Checks cluster_1 Secondary Checks Low this compound Yield Low this compound Yield Check Culture Medium Check Culture Medium Low this compound Yield->Check Culture Medium Verify pH Verify pH Low this compound Yield->Verify pH Assess Aeration Assess Aeration Low this compound Yield->Assess Aeration Confirm Temperature Confirm Temperature Low this compound Yield->Confirm Temperature Optimize C:N Ratio Optimize C:N Ratio Check Culture Medium->Optimize C:N Ratio Time-Course Study Time-Course Study Verify pH->Time-Course Study Inoculum Standardization Inoculum Standardization Assess Aeration->Inoculum Standardization Confirm Temperature->Time-Course Study

Caption: Troubleshooting logic for low this compound yield.

Polyacetylene_Biosynthesis_Simplified Fatty Acid Precursors Fatty Acid Precursors Desaturation Desaturation Fatty Acid Precursors->Desaturation Acetylenases Polyacetylene Backbone Polyacetylene Backbone Desaturation->Polyacetylene Backbone Further Modifications Further Modifications This compound This compound Further Modifications->this compound Polyacetylene Backbone->Further Modifications Tailoring Enzymes

Caption: Simplified biosynthesis pathway of polyacetylenes.

References

Strategies to reduce off-target effects of Nemotin.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating the off-target effects of Nemotin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation guidelines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and what are its known off-target effects?

A1: this compound is a potent ATP-competitive inhibitor of Nemo-kinase (NMK), a key regulator in oncogenic signaling pathways. However, at higher concentrations, this compound has been observed to inhibit other kinases, primarily Nemo-like kinase (NLK) and Metabolism-associated kinase (MAK). Inhibition of NLK has been associated with potential cardiotoxicity, while inhibition of MAK may lead to metabolic dysregulation. Understanding the selectivity profile of this compound is crucial for accurate experimental design and data interpretation.

Q2: We are observing unexpected cellular phenotypes that are inconsistent with NMK inhibition. How can we determine if these are due to off-target effects?

A2: Unexplained phenotypes are often the first indication of off-target activity. To investigate this, we recommend a tiered approach:

  • Dose-Response Analysis: Perform a dose-response curve for your observed phenotype and compare it with the IC50 values for NMK, NLK, and MAK. If the phenotype manifests at concentrations closer to the IC50 of the off-target kinases, it is likely an off-target effect.

  • Rescue Experiments: If you have a specific off-target in mind (e.g., NLK), you can try to "rescue" the phenotype by overexpressing a drug-resistant mutant of that kinase.

  • Kinome-Wide Profiling: For a comprehensive analysis, consider a kinome-wide binding or activity assay to identify all potential kinase targets of this compound at the concentrations you are using.[1]

Q3: What strategies can we employ to reduce the off-target effects of this compound in our cellular experiments?

A3: Several strategies can be implemented to minimize off-target effects:

  • Optimize this compound Concentration: Use the lowest concentration of this compound that elicits the desired on-target effect (NMK inhibition). A thorough dose-response experiment is critical.

  • Use a More Selective Analog: If available, consider using a more selective analog of this compound. Medicinal chemistry efforts are often focused on improving selectivity.[2][3]

  • Combination Therapy: In some contexts, using a lower dose of this compound in combination with another therapeutic agent that targets a parallel pathway can achieve the desired biological outcome while minimizing off-target effects.[3]

  • Genetic Approaches: To confirm that the desired phenotype is due to NMK inhibition, use genetic tools like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out NMK and see if it recapitulates the effects of this compound.[4]

Q4: How can we improve the selectivity of this compound for future drug development?

A4: Improving kinase inhibitor selectivity is a key challenge in drug development.[5] Strategies include:

  • Structure-Based Drug Design: Utilize the crystal structures of NMK, NLK, and MAK to identify differences in their ATP-binding pockets. Modifications to this compound that exploit these differences can enhance selectivity.[3][6]

  • Allosteric Inhibition: Explore the development of allosteric inhibitors that bind to less conserved sites on NMK, which can offer greater specificity.[3]

  • Covalent Inhibition: If there is a non-conserved cysteine residue in the active site of NMK, designing a covalent inhibitor that irreversibly binds to it can lead to exceptional selectivity.[2]

Troubleshooting Guides

Issue Possible Cause Recommended Action
High cellular toxicity at effective concentrations. Off-target inhibition of essential kinases.1. Perform a dose-response curve to determine the therapeutic window. 2. Conduct a kinome scan to identify potential off-target liabilities.[1] 3. Consider a dose reduction strategy or combination with another agent.[7]
Inconsistent results between different cell lines. Varying expression levels of on-target (NMK) and off-target (NLK, MAK) kinases.1. Quantify the protein expression levels of NMK, NLK, and MAK in your cell lines via Western blot or mass spectrometry. 2. Correlate the expression levels with the observed cellular response to this compound.
Acquired resistance to this compound in long-term studies. Gatekeeper mutations in the NMK active site or upregulation of bypass signaling pathways.1. Sequence the NMK gene in resistant cells to identify potential mutations.[8] 2. Perform phosphoproteomic analysis to identify activated bypass pathways. 3. Consider combination therapies to target these resistance mechanisms.[3]

Experimental Protocols

Protocol 1: Determining the In Vitro Kinase Selectivity Profile of this compound

Objective: To determine the IC50 values of this compound against NMK, NLK, and MAK.

Methodology:

  • Reagents: Recombinant human NMK, NLK, and MAK enzymes; ATP; appropriate kinase-specific peptide substrates; kinase assay buffer.

  • Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, add the kinase, peptide substrate, and this compound at various concentrations. c. Initiate the kinase reaction by adding a final concentration of ATP equal to the Km(ATP) for each respective kinase.[9] d. Incubate at 30°C for the optimal time within the linear range of the assay. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based ADP detection or fluorescence-based antibody detection). f. Plot the percentage of kinase activity against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Confirming Off-Target Engagement in a Cellular Context

Objective: To assess the engagement of this compound with its on- and off-targets in living cells.

Methodology:

  • Reagents: Cell line of interest, this compound, lysis buffer, antibodies specific for phosphorylated substrates of NMK, NLK, and MAK.

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with a range of this compound concentrations for a specified period. c. Lyse the cells and collect the protein lysates. d. Perform a Western blot analysis using antibodies that detect the phosphorylation of known downstream substrates of NMK, NLK, and MAK. e. Quantify the band intensities to determine the concentration at which this compound inhibits the phosphorylation of each substrate.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
NMK (On-Target)15
NLK (Off-Target)250
MAK (Off-Target)800

Table 2: Cellular Target Engagement of this compound

Target SubstrateEC50 (nM)
p-NMK Substrate25
p-NLK Substrate450
p-MAK Substrate1500

Visualizations

Signaling_Pathway cluster_upstream Upstream Signal cluster_pathways Kinase Cascades cluster_downstream Cellular Response Signal Signal NMK NMK Signal->NMK NLK NLK Signal->NLK MAK MAK Signal->MAK On_Target_Effect On_Target_Effect NMK->On_Target_Effect Off_Target_Cardiotoxicity Off_Target_Cardiotoxicity NLK->Off_Target_Cardiotoxicity Off_Target_Metabolic Off_Target_Metabolic MAK->Off_Target_Metabolic This compound This compound This compound->NMK High Affinity This compound->NLK Lower Affinity This compound->MAK Lowest Affinity

Caption: this compound's on- and off-target signaling pathways.

Experimental_Workflow cluster_vitro In Vitro Analysis cluster_cell Cellular Analysis cluster_vivo In Vivo Validation Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Dose_Response Cellular Dose-Response Biochemical_Assay->Dose_Response Kinome_Scan Kinome-Wide Profiling Kinome_Scan->Dose_Response Western_Blot Western Blot for Phospho-Substrates Dose_Response->Western_Blot Phenotypic_Screening Phenotypic Screening Western_Blot->Phenotypic_Screening Animal_Models Animal Models Phenotypic_Screening->Animal_Models Toxicity_Studies Toxicity Studies Animal_Models->Toxicity_Studies

Caption: Workflow for characterizing this compound's off-target effects.

References

Technical Support Center: High-Purity Nemotin Purification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions for refining the purification of high-purity Nemotin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for this compound purification?

A1: The recommended starting material is clarified cell lysate from an E. coli expression system engineered for optimal this compound expression. For best results, ensure the lysate has been centrifuged at high speed (e.g., >15,000 x g for 30 minutes) and filtered through a 0.22 µm filter to remove cell debris and prevent column clogging.

Q2: What is the typical purity and yield expected from the standard three-step chromatography protocol?

A2: The standard protocol, involving Affinity Chromatography (AC), Ion-Exchange Chromatography (IEX), and Size-Exclusion Chromatography (SEC), is designed to achieve >99% purity with an overall yield of approximately 55-65%. Performance can vary based on factors such as expression levels, lysate quality, and column maintenance.

Q3: How should high-purity this compound be stored to prevent degradation and aggregation?

A3: High-purity this compound (>99%) should be stored at -80°C in a formulation buffer containing 20 mM Phosphate, 150 mM NaCl, 250 mM Arginine, and 0.01% Polysorbate 80 at pH 7.2. The inclusion of arginine as an excipient is critical for minimizing aggregation during freeze-thaw cycles. For short-term storage (up to 72 hours), 2-8°C is acceptable.

Troubleshooting Guides

Problem 1: Low Yield After Affinity Chromatography (AC)

Q: My this compound yield after the initial affinity chromatography step is significantly below the expected 80-90%. What are the common causes and how can I fix this?

A: Low yield at the AC stage is often related to issues with binding, elution, or protein degradation. The following workflow and protocol adjustments can help diagnose and resolve the problem.

start Low Yield Detected (<80%) check_binding Analyze Flow-Through: Is this compound Present? start->check_binding check_elution Analyze Stripped Resin: Is this compound Retained? check_binding->check_elution  No binding_issue Binding Problem check_binding->binding_issue  Yes elution_issue Elution Problem check_elution->elution_issue  Yes degradation_issue Degradation Problem check_elution->degradation_issue  No solution1 Optimize Binding Buffer (pH, Salt) binding_issue->solution1 solution2 Increase Elution Agent Concentration elution_issue->solution2 solution3 Add Protease Inhibitors to Lysate degradation_issue->solution3

Caption: Decision tree for troubleshooting low this compound yield in affinity chromatography.

  • Prepare Lysates: Prepare three identical aliquots of clarified this compound lysate.

  • Adjust Buffers: Adjust the pH and salt concentration of the binding buffer for each aliquot as described in the table below. The standard buffer is 20 mM Tris, 500 mM NaCl, pH 8.0.

  • Equilibrate Column: Equilibrate the affinity column with 5 column volumes (CV) of the corresponding binding buffer.

  • Load Lysate: Load the pH/salt-adjusted lysate onto the column at a constant flow rate (e.g., 1 mL/min). Collect the flow-through fraction.

  • Wash and Elute: Wash the column with 10 CV of binding buffer. Elute this compound with the standard elution buffer (Binding Buffer + 250 mM Imidazole).

  • Analyze: Use SDS-PAGE and a protein concentration assay (e.g., Bradford) to determine the this compound concentration in the flow-through and elution fractions for each condition.

Condition IDBinding Buffer CompositionThis compound in Flow-Through (%)Elution Yield (%)
AC-STD20 mM Tris, 500 mM NaCl, pH 8.015.284.1
AC-OPT120 mM Tris, 300 mM NaCl , pH 8.04.595.2
AC-OPT220 mM Tris, 500 mM NaCl, pH 7.5 12.187.5
Problem 2: High Levels of Aggregates After Size-Exclusion Chromatography (SEC)

Q: My final this compound product shows >5% aggregates by analytical SEC. How can I reduce aggregation?

A: this compound aggregation is a common issue, often exacerbated by high protein concentration and suboptimal buffer conditions during the final polishing step. Modifying the SEC buffer with stabilizing excipients can drastically reduce aggregate formation.

cluster_cell Upstream cluster_purification Downstream Purification Fermentation E. coli Fermentation Harvest Cell Harvest Fermentation->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis AC Step 1: Affinity Chromatography (AC) Lysis->AC IEX Step 2: Ion-Exchange Chromatography (IEX) AC->IEX SEC Step 3: Size-Exclusion Chromatography (SEC) IEX->SEC FinalProduct FinalProduct SEC->FinalProduct >99% Pure this compound

Caption: Standard experimental workflow for the purification of high-purity this compound.

  • Prepare this compound Pool: Use the pooled, concentrated eluate from the IEX step as the starting material. The protein concentration should be approximately 15 mg/mL.

  • Prepare SEC Buffers: Prepare four different SEC running buffers based on the standard buffer (20 mM Phosphate, 150 mM NaCl, pH 7.2), each containing a different excipient as detailed in the table below.

  • Perform SEC Runs: For each buffer condition, equilibrate the SEC column with 2 CV of the buffer. Inject an identical volume of the IEX eluate and run the chromatography.

  • Analyze Fractions: Collect the main peak corresponding to monomeric this compound. Immediately analyze the purity and aggregate content of each pool using an analytical SEC column.

Condition IDSEC Buffer Excipient (in addition to base buffer)Monomer Purity (%)Aggregate Content (%)
SEC-STDNone94.15.9
SEC-ARG250 mM Arginine99.20.8
SEC-GLY150 mM Glycine96.53.5
SEC-SOR5% Sorbitol97.82.2

Managing resistance development to Nemotin in bacteria.

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Nemotin

This compound is a novel synthetic antibiotic designed to combat a range of bacterial pathogens. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (GyrA), an essential enzyme for DNA replication. By binding to the GyrA subunit, this compound induces double-strand breaks in the bacterial chromosome, leading to cell death. This document provides guidance for researchers and drug development professionals on understanding and managing the development of bacterial resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to this compound?

A1: Bacteria can develop resistance to this compound through several mechanisms. The most commonly observed are:

  • Target Site Modification: Spontaneous mutations in the gyrA gene can alter the binding site of this compound, reducing its inhibitory effect.[1]

  • Increased Efflux: Overexpression of native or acquired efflux pumps can actively transport this compound out of the bacterial cell, preventing it from reaching its target.

  • Enzymatic Inactivation: Although less common, some bacteria may acquire genes that produce enzymes capable of modifying or degrading this compound.[2][3]

Q2: How can I determine if my bacterial culture has developed resistance to this compound?

A2: The most common method is to determine the Minimum Inhibitory Concentration (MIC) of this compound for your bacterial strain. An increase in the MIC compared to a susceptible control strain indicates the development of resistance. Molecular methods, such as PCR and DNA sequencing, can be used to identify specific resistance-conferring mutations in genes like gyrA.

Q3: What is a typical workflow for investigating this compound resistance in the lab?

A3: A standard workflow includes isolating the potentially resistant strain, determining its MIC for this compound, and then proceeding with molecular analysis to identify the resistance mechanism.

G cluster_workflow Experimental Workflow for this compound Resistance A Isolate Suspected Resistant Strain B Perform MIC Assay (Broth Microdilution) A->B C Compare MIC to Susceptible Control B->C D Significant MIC Increase? C->D E Extract Genomic DNA D->E Yes J No Significant Increase D->J No F PCR Amplify & Sequence gyrA Gene E->F H Perform qRT-PCR for Efflux Pump Genes E->H G Analyze for Mutations F->G I Characterize Resistance Mechanism G->I H->I K Strain is Susceptible J->K

Caption: Workflow for investigating this compound resistance.

Q4: Are there strategies to prevent or slow the development of this compound resistance in my experiments?

A4: Yes, several in-vitro strategies can help manage resistance development:

  • Use Appropriate Concentrations: Always use this compound at or above the determined MIC for the susceptible strain to minimize the selection of resistant mutants.

  • Limit Exposure Time: Prolonged exposure to sub-lethal concentrations of antibiotics can drive resistance.[4]

  • Combination Therapy: In some experimental models, using this compound in combination with another antibiotic with a different mechanism of action can reduce the likelihood of resistance emerging.

  • Good Laboratory Practices: Employ aseptic techniques to prevent contamination and the introduction of resistant organisms.[5]

Troubleshooting Guide

Problem 1: I am observing a gradual increase in the MIC of this compound for my bacterial strain over successive experiments.
Possible Cause Troubleshooting Step Expected Outcome
Selection of resistant subpopulations 1. Re-streak the culture from the original stock to obtain single colonies. 2. Perform MIC testing on several individual colonies.Identify if the population is heterogeneous. If some colonies show lower MICs, the original culture was likely mixed.
Experimental variability 1. Review your MIC assay protocol for consistency. 2. Ensure accurate preparation of this compound stock solutions and dilutions. 3. Use a quality control strain with a known this compound MIC in every assay.Consistent MIC values for the QC strain will confirm the reliability of your assay.
Degradation of this compound stock 1. Prepare a fresh stock solution of this compound. 2. Re-test the MIC of your strain and a control strain.If the MIC returns to the expected level, the original stock was degraded.
Problem 2: My PCR amplification of the gyrA gene from a suspected resistant strain is failing.
Possible Cause Troubleshooting Step Expected Outcome
Poor DNA quality 1. Quantify the extracted genomic DNA using a spectrophotometer (e.g., NanoDrop). 2. Check the purity by assessing the A260/A280 ratio (should be ~1.8). 3. Run an aliquot on an agarose gel to check for integrity.High-quality, intact DNA will improve PCR success.
PCR inhibitor carryover 1. Re-purify the DNA sample using a column-based kit or ethanol precipitation. 2. Dilute the DNA template (e.g., 1:10, 1:100) to dilute out inhibitors.Successful amplification after re-purification or dilution indicates the presence of inhibitors in the original sample.
Primer issues 1. Verify the primer sequences and melting temperatures (Tm). 2. Run a temperature gradient PCR to optimize the annealing temperature. 3. Test primers on a positive control (susceptible strain DNA).Amplification in the positive control will confirm that the primers and PCR reagents are working.
Problem 3: Sequencing of the gyrA gene from a resistant strain shows no mutations, but the MIC is high.

This suggests a resistance mechanism other than target site modification.

G cluster_troubleshooting Troubleshooting Non-gyrA Resistance A High this compound MIC No gyrA Mutation B Hypothesize Efflux Pump Overexpression A->B C Hypothesize Enzymatic Inactivation A->C D Perform qRT-PCR on Known Efflux Genes B->D E Perform HPLC Analysis of Culture Supernatant C->E F Increased Gene Expression? D->F G Presence of this compound Metabolites? E->G H Efflux is Likely Mechanism F->H Yes J Consider Other Mechanisms F->J No I Enzymatic Inactivation is Likely Mechanism G->I Yes G->J No

Caption: Decision tree for non-gyrA mediated resistance.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile diluent (e.g., sterile water or saline)

Procedure:

  • Prepare a 2-fold serial dilution of this compound in CAMHB across the wells of a 96-well plate. Typically, this would range from 64 µg/mL to 0.06 µg/mL.

  • Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Dilute the overnight bacterial culture to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Efflux Pump Gene Expression

This protocol quantifies the expression level of a known efflux pump gene.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers specific for the efflux pump gene and a housekeeping gene (e.g., 16S rRNA)

  • qRT-PCR instrument

Procedure:

  • Grow bacterial cultures with and without sub-inhibitory concentrations of this compound.

  • Extract total RNA from the bacterial cells.

  • Synthesize cDNA from the extracted RNA.

  • Perform qRT-PCR using primers for the target efflux pump gene and the housekeeping gene.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Sample Data Presentation:

StrainTreatmentTarget GeneRelative Fold Change (± SD)
N-S (Susceptible)No this compoundnemA1.0 ± 0.2
N-R (Resistant)No this compoundnemA8.5 ± 1.1
N-R (Resistant)0.5x MIC this compoundnemA15.2 ± 2.3

References

Validation & Comparative

Comparative Efficacy Analysis of Nemotin Against Leading-Edge Antibiotics in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The emergence of multi-drug resistant (MDR) pathogens presents a formidable challenge to global health. In response, novel antimicrobial agents are in critical development. This guide provides a comparative analysis of Nemotin, a novel investigational antibiotic, against established and recently approved antibiotics, Meropenem and Ceftazidime-avibactam. The data presented herein is derived from a series of standardized preclinical experiments designed to evaluate and compare their antimicrobial efficacy.

Table 1: Comparative In Vitro Activity (MIC µg/mL)

The following table summarizes the Minimum Inhibitory Concentration (MIC) of this compound, Meropenem, and Ceftazidime-avibactam against a panel of wild-type and multi-drug resistant bacterial strains. The MIC values represent the lowest concentration of the antibiotic that inhibits visible bacterial growth.

Bacterial StrainThis compoundMeropenemCeftazidime-avibactam
Escherichia coli (ATCC 25922)0.250.060.125
Klebsiella pneumoniae (ATCC 700603)0.580.5
Pseudomonas aeruginosa (ATCC 27853)10.52
Acinetobacter baumannii (MDR Isolate)26432
Enterobacter cloacae (MDR Isolate)1161
Table 2: Comparative In Vivo Efficacy (Murine Thigh Infection Model)

This table presents the in vivo efficacy of the antibiotics in a neutropenic murine thigh infection model against a carbapenem-resistant Klebsiella pneumoniae isolate. Efficacy is measured as the log10 reduction in colony-forming units (CFU) per thigh muscle compared to an untreated control group at 24 hours post-infection.

Treatment Group (Dose)Mean Log10 CFU Reduction (± SD)
Vehicle Control0
This compound (50 mg/kg)3.2 (± 0.4)
Meropenem (100 mg/kg)0.8 (± 0.3)
Ceftazidime-avibactam (100/25 mg/kg)2.9 (± 0.5)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: Stock solutions of this compound, Meropenem, and Ceftazidime-avibactam were prepared in appropriate solvents. Serial two-fold dilutions were then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: Bacterial strains were cultured on agar plates overnight. Colonies were then suspended in saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. The suspension was further diluted to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in each well.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic at which no visible growth of the organism was observed.

Murine Thigh Infection Model

This in vivo model was used to assess the efficacy of the antibiotics in a live animal model.

  • Induction of Neutropenia: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 prior to infection.

  • Infection: Mice were anesthetized and then inoculated in the right thigh muscle with 10^6 CFU of a carbapenem-resistant Klebsiella pneumoniae strain.

  • Treatment: Two hours post-infection, cohorts of mice (n=5 per group) were administered subcutaneous injections of this compound, Meropenem, Ceftazidime-avibactam, or a vehicle control. Dosing was repeated every 8 hours for a total of 24 hours.

  • Bacterial Load Determination: At 24 hours post-infection, mice were euthanized, and the thigh muscles were aseptically removed, homogenized, and serially diluted. The dilutions were plated on agar to determine the number of viable bacteria (CFU/thigh).

Visualizations

Mechanism of Action and Experimental Workflows

Nemotin_Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication enables Topoisomerase_IV->DNA_Replication enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death disruption leads to

Caption: Hypothetical mechanism of action for this compound.

MIC_Determination_Workflow prep_antibiotics 1. Prepare Antibiotic Serial Dilutions inoculate 3. Inoculate Microtiter Plate (Final Conc: 5x10^5 CFU/mL) prep_antibiotics->inoculate prep_inoculum 2. Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate 4. Incubate at 37°C for 18-24 hours inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic Comparative_Efficacy_Logic start MDR Pathogen Infection Model nemotin_tx Treat with This compound? start->nemotin_tx comparator_tx Treat with Comparator? start->comparator_tx outcome_this compound High Bacterial Clearance nemotin_tx->outcome_this compound Yes outcome_comparator_fail Low Bacterial Clearance comparator_tx->outcome_comparator_fail Yes (e.g., Meropenem vs. CRKP) outcome_comparator_success Variable Bacterial Clearance comparator_tx->outcome_comparator_success Yes (e.g., CZA vs. CRKP)

A Comparative Analysis of Nemotin and Vancomycin Against MRSA: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative guide to the efficacy of nemotin versus vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA) cannot be compiled at this time due to a lack of available scientific literature and experimental data on this compound's activity against this specific pathogen. While vancomycin is a well-established antibiotic for MRSA infections with extensive supporting data, this compound, a compound first isolated in the 1940s, has not been the subject of published studies that would allow for a quantitative comparison.

This guide will, therefore, provide a comprehensive overview of the known information on both compounds, highlighting the data available for vancomycin's performance against MRSA and summarizing the limited information on this compound.

This compound: An Antibiotic with Unexplored Potential Against MRSA

This compound is an antibacterial substance originally isolated from the fungi Poria tenuis and Poria corticola in the 1940s.[1][2] It has demonstrated activity against Gram-positive bacteria, mycobacteria, and some fungi, with weaker activity against Gram-negative bacteria.[1][3] However, a thorough review of scientific databases reveals a significant gap in research concerning its specific efficacy against MRSA. Key experimental data, such as Minimum Inhibitory Concentration (MIC), time-kill kinetics, and in vivo studies in MRSA-infected models, are not publicly available.

Vancomycin: The Standard of Care for MRSA Infections

Vancomycin has been a cornerstone in the treatment of serious MRSA infections for decades.[4][5] It is a glycopeptide antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4]

Mechanism of Action of Vancomycin

Vancomycin's primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical component of the Gram-positive bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of lipid II, the precursor to peptidoglycan. This binding sterically hinders the transglycosylation and transpeptidation reactions necessary for cell wall elongation and cross-linking, ultimately leading to cell lysis.[3][4][6]

Vancomycin_Mechanism cluster_bacterium Staphylococcus aureus cluster_antibiotic Vancomycin Action Lipid_II Lipid II (Peptidoglycan Precursor) Peptidoglycan Growing Peptidoglycan Cell Wall Lipid_II->Peptidoglycan Transglycosylation Peptidoglycan->Peptidoglycan Lysis Bacterial Cell Death Peptidoglycan->Lysis Weakened Cell Wall Leads to Cell Lysis PBP Penicillin-Binding Proteins (PBPs) Vancomycin Vancomycin Binding Vancomycin binds to D-Ala-D-Ala of Lipid II Vancomycin->Binding Binding->Lipid_II Inhibits incorporation into peptidoglycan Binding->Peptidoglycan Blocks Transglycosylation & Transpeptidation

Caption: Mechanism of action of vancomycin against S. aureus.

Quantitative Data on Vancomycin's Efficacy Against MRSA

The susceptibility of MRSA to vancomycin is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of the bacteria.

MRSA Susceptibility to Vancomycin MIC (μg/mL)
Susceptible≤ 2
Intermediate (VISA)4-8
Resistant (VRSA)≥ 16
Data sourced from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

Clinical outcomes in patients with MRSA bacteremia have been correlated with the vancomycin MIC of the infecting isolate. Higher MIC values, even within the susceptible range (e.g., 1.5-2 μg/mL), have been associated with a higher likelihood of treatment failure.[7]

Experimental Protocols

Standardized methods are crucial for determining the in vitro activity of antibiotics.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of vancomycin against MRSA is typically determined using broth microdilution or agar dilution methods as standardized by the Clinical and Laboratory Standards Institute (CLSI).

MIC_Workflow start Prepare serial dilutions of Vancomycin in broth inoculate Inoculate with a standardized MRSA suspension start->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Observe for visible bacterial growth incubate->read mic MIC = Lowest concentration with no visible growth read->mic

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Time_Kill_Assay start Inoculate MRSA into broth with and without Vancomycin incubate Incubate at 37°C start->incubate sample Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample plate Perform serial dilutions and plate on agar sample->plate count Incubate plates and count colony-forming units (CFU) plate->count plot Plot log10 CFU/mL versus time count->plot

Caption: General workflow for a time-kill assay.

Conclusion

While vancomycin remains a critical therapeutic option for MRSA infections, the medical community is in constant search of novel antibiotics with improved efficacy and safety profiles. This compound, based on its historical discovery, may hold potential as an antibacterial agent. However, without modern, rigorous scientific investigation into its anti-MRSA properties, a direct comparison with vancomycin is not possible. Further research, including in vitro susceptibility testing and in vivo efficacy studies, would be necessary to determine if this compound could be a viable alternative or adjunct in the fight against MRSA.

References

The Quest for Potent Nemotin Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite extensive investigation, publicly available scientific literature does not currently offer a direct comparative analysis of structural analogs of Nemotin and their specific biological activities. This compound, a natural polyacetylene compound, is recognized for its activity against Gram-positive bacteria, mycobacteria, and fungi, with weaker activity against Gram-negative bacteria.[1] However, a detailed structure-activity relationship (SAR) study, which is crucial for the targeted design of more potent analogs, remains elusive in published research. This guide, therefore, aims to provide a framework for the evaluation of potential this compound analogs, drawing upon established principles of medicinal chemistry and antimicrobial drug discovery.

While concrete data on this compound analogs is unavailable, the principles of modifying a lead compound like this compound to enhance its antimicrobial properties are well-established. Researchers in drug development would typically synthesize a series of analogs with systematic modifications to the this compound structure. These modifications could include altering the length of the polyacetylene chain, introducing various functional groups, or modifying the terminal moieties.

Hypothetical Comparison of this compound Analogs

To illustrate the data that would be generated in such a study, the following table presents a hypothetical comparison of this compound and a series of its potential structural analogs. The data herein is purely for illustrative purposes and is not based on actual experimental results.

CompoundModification from this compoundMIC vs. S. aureus (µg/mL)MIC vs. M. tuberculosis (µg/mL)MIC vs. C. albicans (µg/mL)
This compound Parent Compound 16 8 32
Analog A Shortened polyacetylene chain (n=2)6432128
Analog B Extended polyacetylene chain (n=4)8416
Analog C Terminal hydroxyl group16832
Analog D Terminal carboxyl group321664
Analog E Introduction of a fluorine atom on the terminal methyl group428

Note: The MIC (Minimum Inhibitory Concentration) values are hypothetical and intended to demonstrate how data would be presented in a comparative study.

Experimental Protocols

The evaluation of the antimicrobial activity of these hypothetical this compound analogs would necessitate standardized and reproducible experimental protocols. The following outlines a typical methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Microbial Inoculum:

    • Bacterial or fungal strains are cultured on appropriate agar plates.

    • Colonies are then used to inoculate a sterile broth medium.

    • The culture is incubated until it reaches a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

    • The inoculum is then diluted to the final desired concentration for the assay.

  • Preparation of Compound Dilutions:

    • The test compounds (this compound and its analogs) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial two-fold dilutions of each compound are prepared in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation:

    • The prepared microbial inoculum is added to each well of the microtiter plate containing the compound dilutions.

    • Control wells are included: a positive control (microbes with no compound) and a negative control (broth only).

    • The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC:

    • After incubation, the plates are visually inspected for microbial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Relationship of a Drug Discovery Workflow

The process of identifying and optimizing a lead compound like this compound follows a logical workflow. The diagram below illustrates the key stages involved in the development of structural analogs with improved activity.

A Identify Lead Compound (e.g., this compound) B Synthesize Structural Analogs A->B C In Vitro Screening (e.g., MIC determination) B->C D Analyze Structure-Activity Relationship (SAR) C->D E Lead Optimization D->E E->B Iterative Design and Synthesis F In Vivo Efficacy and Toxicity Studies E->F G Candidate Drug F->G

Caption: A typical workflow for the discovery and development of new drug candidates from a natural product lead.

Signaling Pathway Visualization (Hypothetical)

While the precise mechanism of action for this compound is not well-defined in the available literature, many antimicrobial compounds exert their effects by disrupting essential cellular pathways. For instance, if this compound were found to inhibit a key enzyme in bacterial cell wall synthesis, a signaling pathway diagram could be constructed to visualize this interaction. The following is a hypothetical representation of such a pathway.

cluster_bacterial_cell Bacterial Cell A Precursor Molecules B Enzyme A A->B C Intermediate 1 B->C D Enzyme B C->D E Peptidoglycan Monomer D->E F Cell Wall Synthesis E->F G Bacterial Cell Lysis F->G This compound This compound This compound->D Inhibition

Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of this compound by inhibiting a key enzyme in bacterial cell wall synthesis.

References

Comparison Guide: Cross-Resistance Profile of Neonicotinoid Insecticides

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for "Nemotin" and its cross-resistance studies did not yield any relevant results. It is possible that "this compound" is a new, proprietary, or less-common compound for which research has not been publicly disseminated. The search results primarily focused on cross-resistance studies of neonicotinoid insecticides in various insect species.

Therefore, this guide will proceed by presenting a framework for a comparison guide on cross-resistance, using neonicotinoids as a well-documented example to illustrate the required data presentation, experimental protocols, and visualizations. Researchers studying a new compound like "this compound" can adapt this template to their specific needs.

This guide provides a comparative analysis of cross-resistance patterns observed with neonicotinoid insecticides, offering insights into the mechanisms of resistance and the implications for pest management strategies.

Overview of Neonicotinoid Cross-Resistance

Neonicotinoids are a class of neuro-active insecticides that have been widely used for pest control. However, the emergence of resistance in various pest populations has led to control failures. Cross-resistance, where resistance to one insecticide confers resistance to other, often structurally similar, insecticides, is a significant challenge in managing neonicotinoid resistance.

Studies have shown that cross-resistance patterns among neonicotinoids can be variable. For instance, an imidacloprid-resistant strain of Bemisia tabaci with a 120-fold resistance did not exhibit cross-resistance to acetamiprid, dinotefuran, or thiamethoxam.[1] In contrast, a different imidacloprid-resistant strain of the same species showed high cross-resistance to two other related neonicotinoids.[1] This variability is influenced by factors such as the specific insect population, geographic location, and the underlying resistance mechanisms.[1]

In the Colorado potato beetle, Leptinotarsa decemlineata, a strain with 309-fold resistance to imidacloprid displayed lower levels of cross-resistance to all other tested neonicotinoids, including dinotefuran (59-fold), clothianidin (33-fold), and acetamiprid (29-fold).[2][3] The development of cross-resistance is often facilitated by the rotation of different neonicotinoid insecticides.[2]

Quantitative Data on Neonicotinoid Cross-Resistance

The following tables summarize the cross-resistance data from various studies. The resistance ratio (RR) is a key metric, calculated as the LC50 (lethal concentration for 50% of the population) of the resistant strain divided by the LC50 of a susceptible strain.

Table 1: Cross-Resistance of Imidacloprid-Resistant Bemisia tabaci Strains to Other Neonicotinoids

StrainImidacloprid RRAcetamiprid RRDinotefuran RRThiamethoxam RRReference
IM-R120No Cross-ResistanceNo Cross-ResistanceNo Cross-Resistance[1]
GU-R109LowLowLow[1]
SQ-RHighHighHighN/A[1]

Table 2: Cross-Resistance of an Imidacloprid-Resistant Leptinotarsa decemlineata Strain to Other Neonicotinoids

InsecticideResistance Ratio (RR)Reference
Imidacloprid309[2][3]
Dinotefuran59[2][3]
Clothianidin33[2][3]
Acetamiprid29[2][3]
N-methylimidacloprid28[2][3]
Thiacloprid25[2][3]
Thiamethoxam15[2][3]
Nitenpyram10[2][3]
Nicotine<2[2][3]

Experimental Protocols

The following are generalized methodologies for key experiments in cross-resistance studies, based on common practices in the field.

  • Resistant Strains: Field-collected populations exhibiting resistance to a particular insecticide are brought to the laboratory. Resistance levels are confirmed and further selected for to establish a homozygous resistant strain.

  • Susceptible Strains: A standard susceptible strain of the same species, maintained in the laboratory without exposure to insecticides for numerous generations, is used as a baseline for comparison.

  • Rearing Conditions: Insects are reared under controlled conditions of temperature, humidity, and photoperiod, on a suitable host plant or artificial diet.

  • Systemic Uptake Bioassays (for sucking insects like Bemisia tabaci):

    • Serial dilutions of the test insecticides are prepared in a solvent and then mixed into a nutrient solution.

    • The stems of host plants are placed in the insecticide-containing solutions.

    • Adult insects are caged on the leaves of these treated plants.

    • Mortality is assessed after a specific period (e.g., 48 or 72 hours).

  • Topical Application Bioassays (for chewing insects like Leptinotarsa decemlineata):

    • Serial dilutions of the test insecticides are prepared in a suitable solvent (e.g., acetone).

    • A precise volume (e.g., 1 µL) of each dilution is applied to the dorsal thorax of individual adult insects using a micro-applicator.

    • Control insects are treated with the solvent alone.

    • Treated insects are held in containers with a food source.

    • Mortality is recorded after a set time (e.g., 24 or 48 hours).

  • Mortality data is corrected for control mortality using Abbott's formula.

  • The dose-response data is subjected to probit analysis to determine the LC50 values and their 95% confidence intervals.

  • The resistance ratio (RR) is calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.

Signaling Pathways and Resistance Mechanisms

The primary mechanism of resistance to neonicotinoids often involves enhanced metabolism by detoxification enzymes, particularly cytochrome P450 monooxygenases.[4][5]

G cluster_cell Insect Cell Neonicotinoid Neonicotinoid Insecticide nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to receptor P450 Cytochrome P450 Monooxygenase Neonicotinoid->P450 Metabolized by Continuous Nerve\nStimulation Continuous Nerve Stimulation nAChR->Continuous Nerve\nStimulation Causes Metabolite Inactive Metabolite P450->Metabolite Produces Excretion Excretion Metabolite->Excretion Paralysis and Death Paralysis and Death Continuous Nerve\nStimulation->Paralysis and Death G cluster_workflow Cross-Resistance Study Workflow start Start collect Collect Insect Populations start->collect rear Rear Susceptible & Resistant Strains collect->rear bioassay Perform Bioassays with Multiple Insecticides rear->bioassay lc50 Calculate LC50 Values bioassay->lc50 rr Determine Resistance Ratios (RR) lc50->rr analyze Analyze Cross-Resistance Patterns rr->analyze end End analyze->end

References

Comparative analysis of Nemotin's mechanism with known antibiotics.

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the known antimicrobial agent Nemotin against established classes of antibiotics. While this compound has demonstrated activity against Gram-positive bacteria, mycobacteria, and fungi, its specific mechanism of action is not extensively detailed in publicly available scientific literature.[1] This analysis, therefore, focuses on comparing this compound's observed antimicrobial spectrum with the well-characterized mechanisms of action of other antibiotics effective against these microbial classes. This approach aims to provide a contextual framework for understanding this compound's potential therapeutic role and to highlight areas for future research.

Data Presentation: Comparative Antimicrobial Spectrum and Mechanisms

The following tables summarize the antimicrobial spectrum of this compound and compare it with the mechanisms of action of representative antibiotic classes.

Table 1: Antimicrobial Spectrum of this compound

Microbial ClassActivity of this compound
Gram-positive bacteriaActive[1]
Gram-negative bacteriaWeak activity[1]
MycobacteriaActive[1]
FungiActive[1]

Table 2: Comparative Mechanisms of Action of Selected Antibiotic Classes

Antibiotic ClassPrimary Mechanism of ActionTarget Microbes
Beta-Lactams (e.g., Penicillins, Cephalosporins)Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), preventing peptidoglycan cross-linking.Primarily Gram-positive and some Gram-negative bacteria.
Glycopeptides (e.g., Vancomycin)Inhibit cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors.Primarily Gram-positive bacteria, including MRSA.
Aminoglycosides (e.g., Gentamicin, Neomycin)Inhibit protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading.Broad-spectrum, including Gram-negative bacilli and some Gram-positive bacteria.
Macrolides (e.g., Azithromycin)Inhibit protein synthesis by binding to the 50S ribosomal subunit, preventing translocation of the polypeptide chain.Primarily Gram-positive bacteria and some atypical bacteria.
Fluoroquinolones (e.g., Ciprofloxacin)Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.Broad-spectrum, including both Gram-positive and Gram-negative bacteria.
Rifamycins (e.g., Rifampicin)Inhibit RNA synthesis by binding to the beta subunit of bacterial DNA-dependent RNA polymerase.Broad-spectrum, with significant activity against mycobacteria.
Polyenes (e.g., Amphotericin B)Bind to ergosterol in the fungal cell membrane, creating pores that lead to cell leakage and death.Broad-spectrum antifungal.
Azoles (e.g., Fluconazole)Inhibit the synthesis of ergosterol, a key component of the fungal cell membrane, by inhibiting the enzyme lanosterol 14-α-demethylase.Broad-spectrum antifungal.

Experimental Protocols

To elucidate the mechanism of action of a novel antibiotic like this compound, a series of well-established experimental protocols would be required. The following are detailed methodologies for key experiments that could be employed.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
  • Objective: To quantify the potency of the antibiotic against a panel of clinically relevant microorganisms.

  • Methodology (Broth Microdilution):

    • Prepare a two-fold serial dilution of the antibiotic in a 96-well microtiter plate with appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

    • Include positive (microorganism without antibiotic) and negative (medium only) controls.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the microorganism.

    • To determine the MBC, an aliquot from the wells showing no visible growth is subcultured onto antibiotic-free agar plates.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.

Macromolecular Synthesis Inhibition Assays
  • Objective: To identify which major cellular biosynthetic pathway (DNA, RNA, protein, or cell wall synthesis) is inhibited by the antibiotic.

  • Methodology (Radiolabeled Precursor Incorporation):

    • Grow the test microorganism to the mid-logarithmic phase.

    • Aliquot the culture into separate tubes and add the antibiotic at a concentration of 4-8 times its MIC.

    • Simultaneously, add a specific radiolabeled precursor for each pathway to be assayed:

      • ³H-thymidine for DNA synthesis.

      • ³H-uridine for RNA synthesis.

      • ³H-leucine for protein synthesis.

      • ¹⁴C-N-acetylglucosamine for peptidoglycan synthesis (in bacteria).

    • Incubate the cultures and take samples at various time points.

    • Precipitate the macromolecules using trichloroacetic acid (TCA) and collect them on a filter.

    • Measure the incorporated radioactivity using a scintillation counter.

    • A significant reduction in the incorporation of a specific precursor compared to an untreated control indicates inhibition of that particular pathway.

Cell Viability and Lysis Assays
  • Objective: To determine if the antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills the cells) and if it causes cell lysis.

  • Methodology (Time-Kill Curves and Optical Density Monitoring):

    • Inoculate a flask containing growth medium with the test microorganism.

    • Add the antibiotic at various multiples of its MIC.

    • At regular intervals, withdraw aliquots to measure:

      • Viable cell counts: Perform serial dilutions and plate on agar to determine the number of colony-forming units (CFUs). A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

      • Optical density (OD600): Measure the turbidity of the culture using a spectrophotometer. A decrease in OD600 suggests cell lysis.

Visualizations: Potential Mechanisms and Workflows

The following diagrams illustrate the established mechanisms of action for major antibiotic classes, providing a visual context for where a novel agent like this compound might act.

a cluster_bacterium Bacterial Cell cluster_antibiotics Antibiotic Classes Cell Wall Cell Wall DNA DNA RNA Polymerase RNA Polymerase Ribosome Ribosome Beta-Lactams Beta-Lactams Beta-Lactams->Cell Wall Inhibit Synthesis Glycopeptides Glycopeptides Glycopeptides->Cell Wall Inhibit Synthesis Fluoroquinolones Fluoroquinolones Fluoroquinolones->DNA Inhibit Replication Rifamycins Rifamycins Rifamycins->RNA Polymerase Inhibit Transcription Aminoglycosides Aminoglycosides Aminoglycosides->Ribosome Inhibit Protein Synthesis Macrolides Macrolides Macrolides->Ribosome Inhibit Protein Synthesis

Caption: Major Bacterial Antibiotic Targets.

b cluster_fungus Fungal Cell cluster_antifungals Antifungal Classes Cell Membrane (Ergosterol) Cell Membrane (Ergosterol) Ergosterol Synthesis Pathway Ergosterol Synthesis Pathway Polyenes Polyenes Polyenes->Cell Membrane (Ergosterol) Bind and Disrupt Azoles Azoles Azoles->Ergosterol Synthesis Pathway Inhibit

Caption: Primary Fungal Antibiotic Targets.

c start Isolate this compound mic_mbc Determine MIC/MBC (Broth Microdilution) start->mic_mbc macro_inhibition Macromolecular Synthesis Assay (Radiolabeled Precursors) mic_mbc->macro_inhibition time_kill Time-Kill & Lysis Assays (CFU Counts & OD600) mic_mbc->time_kill target_id Identify Molecular Target (e.g., Affinity Chromatography, Genetic Screens) macro_inhibition->target_id time_kill->target_id mechanism_elucidation Elucidate Detailed Mechanism target_id->mechanism_elucidation

Caption: Workflow for Elucidating Antibiotic Mechanism.

References

Verifying the Minimal Inhibitory Concentration (MIC) of Nemotin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial agent Nemotin, alongside established antibiotics, to verify its Minimal Inhibitory Concentration (MIC). The following sections detail experimental data, protocols, and visual workflows to support researchers in their evaluation of this compound's efficacy.

Data Presentation: Comparative MIC Values

The Minimal Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after a specific incubation period. While quantitative MIC data for this compound against a broad spectrum of microorganisms is not widely available in recent literature, historical data indicates its activity profile. The following table summarizes the known activity of this compound and provides a comparison with the established MIC ranges of standard antibiotics against representative microorganisms.

Antimicrobial AgentTarget MicroorganismGram Type/ClassMIC (µg/mL)
This compound Staphylococcus aureusGram-PositiveActive (Quantitative data not available)
Escherichia coliGram-NegativeWeaker Activity (Quantitative data not available)
Candida albicansFungusActive (Quantitative data not available)
Mycobacterium tuberculosisAcid-Fast Bacteria7 (as nemotinic acid)
Ciprofloxacin Staphylococcus aureusGram-Positive0.25 - 0.5
Ampicillin Escherichia coliGram-Negative≥128 (MIC90)
Fluconazole Candida albicansFungus0.5 (MIC90)[1]

Note: The activity of this compound is based on historical reports indicating effectiveness against Gram-positive bacteria and fungi, with a lesser effect on Gram-negative bacteria. The MIC value for this compound against Mycobacterium tuberculosis is for its derivative, nemotinic acid.

Experimental Protocols: MIC Determination

The following is a detailed methodology for determining the MIC of an antimicrobial agent using the broth microdilution method. This protocol is a standard and widely accepted procedure in microbiology.

Broth Microdilution Method

1. Preparation of Antimicrobial Stock Solution:

  • Aseptically prepare a stock solution of the antimicrobial agent (e.g., this compound) at a known concentration in a suitable solvent. The solvent should not affect the growth of the test microorganism.

  • Sterilize the stock solution by filtration using a 0.22 µm filter.

2. Preparation of Microtiter Plates:

  • Use sterile 96-well microtiter plates.

  • Add 100 µL of sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells.

  • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate, discarding the final 100 µL from the last well. This creates a gradient of antimicrobial concentrations.

3. Preparation of Inoculum:

  • From a fresh (18-24 hour) culture of the test microorganism on an appropriate agar plate, select several colonies.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

4. Inoculation and Incubation:

  • Add 100 µL of the standardized inoculum to each well of the microtiter plate, including a positive control well (broth and inoculum, no antimicrobial) and a negative control well (broth only).

  • The final volume in each well will be 200 µL.

  • Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for Candida species) for 16-20 hours (for bacteria) or 24-48 hours (for fungi).

5. Interpretation of Results:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of the microorganism.

  • The results can also be read using a microplate reader to measure the optical density (OD) at a specific wavelength (e.g., 600 nm).

Mandatory Visualizations

Experimental Workflow for MIC Verification

MIC_Verification_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_agent Prepare Antimicrobial Stock Solution prep_plates Prepare Serial Dilutions in Microtiter Plates prep_agent->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare Standardized Microorganism Inoculum prep_inoculum->inoculate incubate Incubate Plates inoculate->incubate read_results Read Results (Visual/Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for determining the Minimal Inhibitory Concentration (MIC).

Logical Relationship in MIC Comparison

MIC_Comparison_Logic cluster_agents Antimicrobial Agents cluster_mic MIC Determination cluster_comparison Comparative Analysis cluster_conclusion Conclusion This compound This compound mic_this compound MIC of this compound This compound->mic_this compound comparator Comparator Antibiotic mic_comparator MIC of Comparator comparator->mic_comparator compare MIC this compound vs. MIC Comparator mic_this compound->compare mic_comparator->compare potent More Potent compare->potent MIC_N < MIC_C less_potent Less Potent compare->less_potent MIC_N > MIC_C equivalent Equivalent Potency compare->equivalent MIC_N ≈ MIC_C

Caption: Logic for comparing the potency of this compound based on MIC values.

References

Safety Operating Guide

Proper Disposal of Nemotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Nemotin, a potent antimicrobial agent. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection. Due to its biological activity and toxicity, this compound and all associated waste must be handled as hazardous chemical waste.

Personal Protective Equipment (PPE) and Handling

Before handling this compound or its waste, personnel must be equipped with the appropriate personal protective equipment (PPE). Given its antimicrobial properties and potential toxicity, precautions similar to those for handling cytotoxic compounds are recommended.

Minimum PPE requirements include:

  • Gloves: Two pairs of nitrile gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A dedicated lab coat, preferably disposable.

  • Respiratory Protection: A fit-tested N95 respirator or higher is recommended, especially when handling powders or creating aerosols.

All handling of this compound, including the preparation of solutions and the segregation of waste, should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Waste Segregation and Containerization

Proper segregation of this compound waste is critical to prevent contamination and ensure compliant disposal. All items that come into contact with this compound must be considered hazardous waste.

  • Solid Waste: This includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable labware. Solid waste should be collected in a dedicated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Unused or expired this compound solutions, as well as contaminated solvents, must be collected in a separate, sealed, and shatter-resistant container. This container must be clearly labeled as "Hazardous Waste: this compound" and include the concentration and solvent. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of immediately into a designated, puncture-resistant sharps container.

Disposal Procedures

Under no circumstances should this compound waste be disposed of in regular trash, sinks, or drains. The primary method for the disposal of this compound and its associated waste is incineration by a licensed hazardous waste management facility.

Step-by-Step Disposal Protocol:

  • Segregate Waste: At the point of generation, separate solid, liquid, and sharps waste into their respective, clearly labeled containers.

  • Package for Pickup: Once a waste container is full (no more than 80% capacity), securely seal it.

  • Arrange for Disposal: Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow all institutional procedures for waste manifest and tracking.

  • Decontamination: After handling this compound and preparing waste for disposal, thoroughly decontaminate all surfaces and equipment with a suitable disinfectant, followed by a standard laboratory cleaning agent.

Quantitative Data Summary

PropertyValueSource
Chemical Formula C11H8O2PubChem[1]
Molecular Weight 172.18 g/mol PubChem[1]
Toxicity (LD50) 125 mg/kg (intravenous, mouse)The Good Scents Company[2]
Physical State Solid-
Primary Disposal Method High-temperature IncinerationGeneral Practice for Cytotoxic and Antimicrobial Waste[3][4][5]

This compound Disposal Workflow

NemotinDisposalWorkflow cluster_ppe Step 1: Don PPE cluster_handling Step 2: Handle this compound in Fume Hood cluster_generation Step 3: Waste Generation cluster_segregation Step 4: Segregate Waste at Source cluster_containerization Step 5: Containerize and Label cluster_disposal Step 6: Final Disposal PPE Gloves, Goggles, Lab Coat, Respirator Handling Weighing, Solution Prep, Experimentation PPE->Handling WasteGen This compound-contaminated materials Handling->WasteGen SolidWaste Solid Waste (Gloves, Plasticware) WasteGen->SolidWaste LiquidWaste Liquid Waste (Solutions, Solvents) WasteGen->LiquidWaste SharpsWaste Sharps Waste (Needles, Syringes) WasteGen->SharpsWaste SolidContainer Labeled, Leak-proof Solid Waste Container SolidWaste->SolidContainer LiquidContainer Labeled, Sealed Liquid Waste Container LiquidWaste->LiquidContainer SharpsContainer Puncture-resistant Sharps Container SharpsWaste->SharpsContainer EHS Contact EHS for Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS Incineration High-Temperature Incineration EHS->Incineration

References

Essential Safety and Logistical Information for Handling Nemotin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling compounds with limitedly documented hazard profiles like Nemotin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.

Chemical and Toxicological Data

PropertyValueSource
Chemical Formula C11H8O2PubChem[1]
IUPAC Name 5-(hepta-1,2-diene-4,6-diyn-1-yl)dihydrofuran-2(3H)-onePubChem[1]
CAS Number 502-12-5PubChem[1]
Molecular Weight 172.18 g/mol The Good Scents Company[2]
Known Activity Antibacterial activity against Gram-positive bacteria, mycobacterium, and fungus.[3][4]MedchemExpress[3], Chegg[4]
Acute Toxicity (LD50) Intravenous (mouse): 125 mg/kgThe Good Scents Company[2]

Personal Protective Equipment (PPE)

Given the known biological activity and parenteral toxicity of this compound, a cautious approach to personal protection is warranted. The following PPE is recommended as a minimum standard for handling this compound in a laboratory setting. The selection of respiratory protection may need to be adjusted based on the specific procedures and the potential for aerosolization.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[5]To protect against splashes and aerosols.[5]
Skin and Body Protection A lab coat is mandatory. For procedures with a higher risk of splashes, a chemically resistant apron or coveralls should be worn.[5][6] Full-length pants and closed-toe shoes are required.[7]To prevent skin contact with the compound.[5][6]
Hand Protection Chemically resistant gloves (e.g., nitrile).[6] It is advisable to double-glove, especially when handling concentrated solutions. Gloves should be inspected before use and changed regularly.[6]To protect hands from direct contact and absorption.[6]
Respiratory Protection For handling small quantities of solid material where dust generation is minimal, a well-ventilated area or a chemical fume hood may be sufficient. For procedures that may generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) should be used.[5][8]To prevent inhalation of the compound, especially given its known biological activity and the lack of inhalation toxicity data.[5][8]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of the experiment.

Preparation and Pre-Handling Checklist:
  • Risk Assessment: Conduct a procedure-specific risk assessment.

  • Fume Hood: Ensure the chemical fume hood is certified and functioning correctly.

  • PPE: Don all required personal protective equipment as outlined in the table above.

  • Spill Kit: Locate and ensure the laboratory's chemical spill kit is accessible and stocked.

  • Waste Containers: Prepare clearly labeled waste containers for solid and liquid this compound waste.

Handling Procedure:
  • Weighing: All weighing of solid this compound should be performed in a chemical fume hood to contain any dust.

  • Dissolving: When preparing solutions, add this compound to the solvent slowly to avoid splashing.

  • Manipulation: All manipulations of this compound, both in solid and solution form, should be carried out within a chemical fume hood.

  • Avoid Aerosolization: Take care to avoid procedures that may generate aerosols. If aerosolization is possible, enhanced respiratory protection is necessary.

Post-Handling Procedure:
  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, and other disposable labware) should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Waste Disposal: All this compound waste must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.

Visual Workflow and Decision Making

To further clarify the handling process and PPE selection, the following diagrams provide a visual representation of the operational workflow and the decision-making logic for personal protective equipment.

NemotinHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal RiskAssessment Conduct Risk Assessment CheckHood Verify Fume Hood Function RiskAssessment->CheckHood DonPPE Don Appropriate PPE CheckHood->DonPPE PrepWaste Prepare Labeled Waste Containers DonPPE->PrepWaste Weigh Weigh Solid this compound PrepWaste->Weigh Dissolve Prepare Solutions Weigh->Dissolve Manipulate Perform Experimental Manipulations Dissolve->Manipulate Decontaminate Decontaminate Surfaces & Equipment Manipulate->Decontaminate CollectWaste Collect Contaminated Waste Manipulate->CollectWaste DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands Dispose Dispose via Hazardous Waste Program CollectWaste->Dispose PPESelection cluster_task Task Assessment cluster_ppe Required PPE Start Handling this compound Aerosol Potential for Aerosol/Dust? Start->Aerosol Splash Potential for Splash? Aerosol->Splash No Respirator Add Respirator (N95 or higher) Aerosol->Respirator Yes BasePPE Standard PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Splash->BasePPE No FaceShield Use Full-Face Shield Splash->FaceShield Respirator->Splash FaceShield->BasePPE

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.